molecular formula C8H4FNO2 B1351160 2-Cyano-6-fluorobenzoic acid CAS No. 887266-96-8

2-Cyano-6-fluorobenzoic acid

Cat. No.: B1351160
CAS No.: 887266-96-8
M. Wt: 165.12 g/mol
InChI Key: KBJBENDDHRHXIK-UHFFFAOYSA-N
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Description

2-Cyano-6-fluorobenzoic acid (CAS 887266-96-8) is a high-purity fluorinated and nitriled benzoic acid derivative offered as a solid, with a molecular weight of 165.12 g/mol and the canonical SMILES string N#CC1=CC=CC(F)=C1C(=O)O . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. The strategic placement of both a strong electron-withdrawing cyano group and a fluorine atom on the benzoic acid core creates a multi-functional scaffold. This structure is primed for further derivatization, making it a key building block for constructing more complex molecules, such as heterocyclic compounds and active pharmaceutical ingredients (APIs). Researchers value fluorobenzoic acids for their ability to study conformational dynamics and intramolecular interactions; the specific substitution pattern in this compound allows for the exploration of unique stereoelectronic properties and can be used to influence molecular conformation and stability in target structures . This product is labeled with the GHS07 pictogram and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBENDDHRHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382634
Record name 2-cyano-6-fluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80382634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-96-8
Record name 2-Cyano-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887266-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its handling and analysis, and insights into its potential applications.

Core Chemical Properties

This compound is a solid at room temperature, and its chemical identity is well-defined by its molecular formula and weight. The presence of the electron-withdrawing cyano and fluoro groups, along with the carboxylic acid moiety, significantly influences its chemical behavior and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887266-96-8[1]
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance Solid[2]
SMILES N#Cc1cccc(F)c1C(=O)O[2]

Table 2: Safety Information for this compound

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This safety information is based on available data for the compound.

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityProtons
~13.0 - 11.0Singlet1H (COOH)
~8.0 - 7.5Multiplet3H (Aromatic)

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon
~165 - 160C=O
~160 - 155 (d, J≈250 Hz)C-F
~135 - 115Aromatic Carbons
~120 - 115C≡N
~120 - 110C-CN
~115 - 110C-COOH

Table 5: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3300 - 2500O-H stretch (Carboxylic Acid)
~2230 - 2210C≡N stretch
~1710 - 1680C=O stretch (Carboxylic Acid)
~1600 - 1450C=C stretch (Aromatic)
~1300 - 1200C-O stretch
~1200 - 1100C-F stretch

Table 6: Predicted Mass Spectrometry Data for this compound

m/zFragment
165[M]⁺
148[M-OH]⁺
120[M-COOH]⁺

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be adapted.

Synthesis of this compound (Adapted from a similar procedure)

A potential synthetic route to this compound could involve the cyanation of a suitable precursor, such as a bromo-substituted fluorobenzoic acid derivative.

Reaction Scheme:

G 2-Bromo-6-fluorobenzonitrile 2-Bromo-6-fluorobenzonitrile Grignard Reagent Grignard Reagent 2-Bromo-6-fluorobenzonitrile->Grignard Reagent 1. Mg, THF CO2 CO2 Grignard Reagent->CO2 2. CO2 This compound This compound CO2->this compound 3. H3O+

Figure 1: A possible synthetic pathway to this compound.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-fluorobenzonitrile in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a flask containing dry ice (solid CO₂).

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

G cluster_0 Purification Workflow A Crude this compound B Dissolve in minimal hot ethanol A->B C Add hot water until turbidity B->C D Add hot ethanol to clarify C->D E Cool to crystallize D->E F Vacuum filtration E->F G Wash with cold ethanol/water F->G H Dry under vacuum G->H I Pure this compound H->I

Figure 2: General workflow for the purification of this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

  • Column: A polar capillary column.

  • Ionization: Electron Ionization (EI).

Biological Activity and Applications in Drug Discovery

While specific data on the biological activity of this compound is limited, the broader class of fluorinated benzoic acids has shown significant promise in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Derivatives of fluorobenzoic acids are being investigated for a range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors for cancer therapy. The cyano group in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in fluorinated aromatics as kinase inhibitors, a hypothetical involvement of a derivative of this compound in a generic kinase signaling pathway is depicted below. This is a conceptual illustration and not based on specific experimental data for this compound.

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor 2-Cyano-6-fluorobenzoic acid derivative Inhibitor->Kinase Inhibition

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a promising building block for synthetic and medicinal chemistry. While a comprehensive dataset on its specific properties is still emerging, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their investigations into this versatile molecule.

References

An In-depth Technical Guide to 2-Cyano-6-fluorobenzoic Acid (CAS: 887266-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-6-fluorobenzoic acid, a fluorinated benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications, particularly in the context of kinase inhibition and neuromodulation. Detailed, albeit representative, experimental protocols and data are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a cyano and a fluoro group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887266-96-8[1][2]
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance White to off-white crystalline solid (predicted)General knowledge
Purity Typically ≥95%[1]
Storage 2-8 °C[1]
SMILES O=C(O)c1c(F)cccc1C#N[1]
InChIKey KBJBENDDHRHXIK-UHFFFAOYSA-NGeneral knowledge

Table 2: Predicted Spectral Data for this compound

SpectrumPredicted Characteristics
¹H NMR Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. Carboxylic acid proton (broad singlet) >10 ppm.
¹³C NMR Aromatic carbons between 110-165 ppm. Cyano carbon (~115 ppm). Carboxylic acid carbon (~165-170 ppm).
IR (cm⁻¹) C≡N stretch (~2230), C=O stretch (~1700), O-H stretch (broad, ~2500-3300), C-F stretch (~1250).
Mass Spec (m/z) [M-H]⁻ at ~164.02, [M+H]⁺ at ~166.03.

Synthesis and Experimental Protocols

G start 2-Fluoro-6-nitrotoluene step1 Oxidation start->step1 intermediate1 2-Fluoro-6-nitrobenzoic acid step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2-Fluoro-6-aminobenzoic acid step2->intermediate2 step3 Sandmeyer-type Reaction intermediate2->step3 product This compound step3->product G cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response NFkB->Inflammation AP1->Inflammation Inhibitor 2-Cyano-6-fluorobenzoic acid derivatives Inhibitor->TAK1 G start This compound synthesis Library Synthesis (e.g., amide coupling) start->synthesis screening High-Throughput Screening (e.g., Kinase Assay) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox profiling) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

An In-depth Technical Guide to the Molecular Structure of 2-Cyano-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-6-fluorobenzoic acid, a halogenated and nitrated benzoic acid derivative, presents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring both a potent electron-withdrawing cyano group and a fluorine atom ortho to the carboxylic acid functionality, suggests a compound with distinct stereoelectronic properties. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties. Due to the limited availability of specific experimental data in peer-reviewed literature, this document also presents generalized experimental protocols for the synthesis and analysis of similar aromatic carboxylic acids, which can be adapted for the study of this compound.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₄FNO₂. The strategic placement of the cyano and fluoro groups on the benzoic acid core creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887266-96-8[2]
Molecular Formula C₈H₄FNO₂[1][2]
Molecular Weight 165.12 g/mol [1]
Canonical SMILES N#CC1=CC=CC(F)=C1C(=O)O[1]
Appearance Solid (predicted)
Purity >95% (as offered by commercial suppliers)
Storage Conditions 2-8 °C

Spectroscopic and Crystallographic Data

Detailed, publicly available experimental spectroscopic and crystallographic data for this compound is currently limited. For structurally related compounds, extensive spectroscopic analysis is standard for characterization. For instance, the analysis of 4-cyanobenzoic acid has been performed using FT-IR and Raman spectroscopy, with vibrational wavenumbers calculated using computational methods.[3] It is anticipated that similar analyses for this compound would yield characteristic spectra reflecting its unique substitution pattern.

Table 2: Expected Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Key Features
¹H NMR Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the electronegative fluorine and cyano groups. The carboxyl and cyano carbons would be readily identifiable.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group (typically in the 2200-2260 cm⁻¹ region)[3], and C-F bond vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification

Generalized Experimental Protocol for the Synthesis of Aromatic Carboxylic Acids by Nitrile Hydrolysis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Cyano-6-fluorobenzonitrile (starting material)

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • The starting nitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If basic hydrolysis is performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The crude product is collected by filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow Start 2-Cyano-6-fluorobenzonitrile Hydrolysis Acid or Base Hydrolysis (Reflux) Start->Hydrolysis Workup Acidification (if basic hydrolysis) & Extraction Hydrolysis->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase (Isocratic):

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.

Procedure:

  • Prepare a standard solution of the compound of known concentration.

  • Dissolve the synthesized sample in the mobile phase.

  • Inject both the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength.

  • Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Solvent:

  • Deuterated solvent such as DMSO-d₆ or CDCl₃

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the signals are used to confirm the molecular structure.

Analytical_Workflow Sample Synthesized Product HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Final Characterized Compound HPLC->Final NMR->Final MS->Final FTIR->Final

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide provides a foundational understanding of its molecular structure and properties based on available information and analogies to similar compounds. The generalized experimental protocols offered herein can serve as a starting point for researchers aiming to synthesize and characterize this molecule. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and reactivity profile.

References

Spectroscopic Profile of 2-Cyano-6-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling its unambiguous identification and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 887266-96-8

  • Chemical Formula: C₈H₄FNO₂

  • Molecular Weight: 165.12 g/mol

  • SMILES: O=C(O)c1c(F)cccc1C#N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.8-8.0Triplet1HAromatic H
~7.6-7.8Doublet1HAromatic H
~7.5-7.7Doublet1HAromatic H

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be influenced by through-space coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165-170 (d)-COOH
~160-165 (d, ¹JCF)C-F
~135-140 (d)Aromatic CH
~130-135 (d)Aromatic CH
~120-125 (d)Aromatic CH
~115-120-CN
~110-115 (d)C-CN

Note: Carbons in close proximity to the fluorine atom will exhibit splitting (d = doublet) due to carbon-fluorine coupling. The magnitude of the coupling constant (J) provides additional structural information.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
2220-2240Sharp, MediumC≡N stretch (Nitrile)
1680-1710StrongC=O stretch (Carboxylic acid)
1580-1620MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic acid)
1100-1200StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
165[M]⁺ (Molecular ion)
148[M-OH]⁺
137[M-CO]⁺ or [M-H₂O]⁺
120[M-COOH]⁺
92[C₆H₃F]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The spectral width should be set to cover a range of at least 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • The spectral width should be set to cover a range of 0-200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

    • EI: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam. This is a hard ionization technique that will show the molecular ion [M]⁺ and extensive fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Dissolution/Pelletizing) Start->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (NMR/IR/MS) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Final_Report Final Report Generation Spectral_Analysis->Final_Report End End Final_Report->End

Caption: A generalized experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8), a crucial intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining its melting point and solubility, empowering researchers to generate this critical data in-house.

Core Physical Properties

A summary of the key physicochemical properties of this compound is presented below. While specific quantitative values for melting point and solubility are pending experimental determination, this table provides a framework for data collection.

PropertyValue
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Melting Point To be determined experimentally
Solubility To be determined experimentally

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a standard and reliable technique for this determination.[1]

Methodology: Capillary Melting Point Determination [1][2][3]

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried and in a fine powdered form.

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.

    • Pack the sample to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, heat the sample rapidly to about 15-20°C below the estimated melting point.

    • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. A systematic approach is used to classify its solubility.[4][5][6][7]

Methodology: Qualitative Solubility Testing [4][5][6][7]

This protocol determines the solubility of the compound in a range of common solvents, which helps in classifying it based on its functional groups.

  • General Procedure:

    • In a small test tube, place approximately 25 mg of this compound.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.

    • Observe whether the compound dissolves completely.

  • Solvent Sequence and Interpretation:

    • Water: If the compound is soluble in water, its acidity or basicity can be tested with litmus paper.

    • 5% Sodium Hydroxide (NaOH): If the compound is insoluble in water but soluble in 5% NaOH, it is likely an organic acid.

    • 5% Sodium Bicarbonate (NaHCO₃): If the compound is soluble in 5% NaHCO₃, it is a strong organic acid (like a carboxylic acid). If it is insoluble in NaHCO₃ but soluble in NaOH, it is a weak acid.

    • 5% Hydrochloric Acid (HCl): If the compound is insoluble in water and basic solutions, its solubility in 5% HCl is tested. Solubility in HCl indicates an organic base.

    • Organic Solvents: Solubility should also be tested in common organic solvents such as methanol, ethanol, acetone, and dichloromethane to establish a broader solubility profile.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 meas2 Rapid Heating (Preliminary) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record Start of Melting (T1) meas3->meas4 meas5 Record End of Melting (T2) meas4->meas5 analysis1 Calculate Melting Range (T2 - T1) meas5->analysis1 analysis2 Repeat for Consistency analysis1->analysis2 Solubility_Testing_Workflow cluster_water Water Solubility cluster_base Base Solubility cluster_acid Acid Solubility cluster_organic Organic Solvents start Start with 25 mg of Sample water_test Add 0.75 mL Water start->water_test water_sol Soluble water_test->water_sol naoh_test Add 5% NaOH water_sol->naoh_test Insoluble naoh_sol Soluble naoh_test->naoh_sol nahco3_test Add 5% NaHCO3 naoh_sol->nahco3_test Soluble hcl_test Add 5% HCl naoh_sol->hcl_test Insoluble nahco3_sol Soluble nahco3_test->nahco3_sol end_acid Strong Organic Acid nahco3_sol->end_acid Soluble end_weak_acid Weak Organic Acid nahco3_sol->end_weak_acid Insoluble hcl_sol Soluble hcl_test->hcl_sol org_test Test with Methanol, Acetone, etc. hcl_sol->org_test Insoluble end_base Organic Base hcl_sol->end_base Soluble end_neutral Neutral Compound org_test->end_neutral

References

An In-depth Technical Guide on the Acidity and pKa of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Cyano-6-fluorobenzoic acid. It details the theoretical underpinnings of its acidity, offers an estimated pKa based on analogous compounds, and presents standardized protocols for both experimental determination and computational prediction.

Theoretical Background and pKa Estimation

The acidity of a carboxylic acid, quantified by its pKa value, is fundamentally determined by the stability of its conjugate base (the carboxylate anion). For substituted benzoic acids, the nature and position of substituents on the aromatic ring play a critical role in modulating this stability. Electron-withdrawing groups (EWGs) enhance acidity (resulting in a lower pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (higher pKa).

This compound possesses two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom, both positioned ortho to the carboxylic acid.

  • Inductive Effect: Both fluorine and the cyano group are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). They pull electron density away from the carboxylate group through the sigma bond framework, which significantly stabilizes the negative charge on the deprotonated anion.

  • Resonance Effect: The cyano group also exhibits a powerful electron-withdrawing resonance effect (-M), further delocalizing the ring's pi-electrons and the negative charge of the conjugate base. Fluorine, while having a -I effect, exhibits a +M (electron-donating) resonance effect due to its lone pairs; however, for halogens, the inductive effect is generally considered dominant in influencing acidity.

The ortho positioning of both groups maximizes their inductive influence due to proximity to the carboxyl group. This dual substitution is expected to make this compound a considerably stronger acid than benzoic acid itself.

pKa Estimation:

CompoundpKa ValueRationale for Comparison
Benzoic Acid~4.20[1]The unsubstituted parent compound, serving as a baseline.
2-Fluorobenzoic Acid~3.27[2][3]Demonstrates the acid-strengthening effect of a single ortho-fluoro substituent.
2-Cyanobenzoic Acid~3.14[4][5][6]Shows the even stronger acid-strengthening effect of an ortho-cyano group.
2,6-Difluorobenzoic Acid~2.34 (Predicted)[7][8]Illustrates the additive effect of two ortho-fluoro substituents.

Given that 2-Cyanobenzoic acid (pKa ≈ 3.14) is slightly more acidic than 2-Fluorobenzoic acid (pKa ≈ 3.27), the cyano group has a marginally stronger acidifying effect in the ortho position. The presence of both a cyano and a fluoro group in the ortho positions (2 and 6) would lead to a significant, likely additive, increase in acidity. Starting from benzoic acid (pKa 4.20), the addition of a 2-cyano group lowers the pKa by about 1.06 units. The addition of a 6-fluoro group would further decrease this value. Based on the pKa of 2,6-difluorobenzoic acid (~2.34), it is reasonable to predict that the pKa of This compound will be in the range of 2.0 - 2.5 .

The dissociation equilibrium is illustrated below.

G cluster_acid This compound cluster_base Conjugate Base cluster_proton Proton Acid C₇H₄FNO₂ Base C₇H₃FNO₂⁻ Acid->Base Ka Base->Acid Proton H⁺

Dissociation equilibrium of the acid.

Experimental Protocol for pKa Determination

Potentiometric titration is the gold-standard method for the precise determination of pKa values.[7][9] The protocol involves titrating a solution of the acid with a strong base and monitoring the pH change.

2.1 Materials and Equipment

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Co-solvent (e.g., Methanol or DMSO) if solubility is low

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes (Class A)

2.2 Detailed Methodology

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the acid in a known volume of water. If solubility is a concern, a co-solvent may be used, but the pKa value will be for that specific solvent mixture and require extrapolation to obtain the aqueous pKa.[9]

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2] This minimizes changes in activity coefficients.

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring at a constant, moderate speed.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[4]

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of maximum slope, determined from the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). At this point, pH = pKa.

G A Prepare Analyte Solution (0.01 M Acid, const. ionic strength) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Determine Equivalence Point (Volume at max slope) F->G H Determine Half-Equivalence Point (Volume / 2) G->H I Determine pKa (pH at Half-Equivalence Point) H->I

Workflow for pKa determination via titration.

Computational Chemistry Approach

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting pKa values.[5][10] This approach calculates the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.

3.1 Methodology

  • Model Building: Construct 3D models of both the protonated acid (this compound) and its deprotonated conjugate base.

  • Geometry Optimization: Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.[1][10]

  • Solvation Model: The effect of the solvent (water) is crucial and is typically modeled using a Polarizable Continuum Model (PCM) or the SMD solvation model.[10]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG_sol) using the following thermodynamic cycle and equation:

    pKa = ΔG_sol / (2.303 * RT)

    Where ΔG_sol is calculated from the Gibbs free energies of the acid, its conjugate base, and the proton in solution. The Gibbs free energy of the solvated proton is a well-established, albeit challenging, value to determine and is often taken from experimental or high-level computational studies.

This computational approach allows for a rapid estimation of acidity and can provide valuable insights into the electronic effects governing the pKa, complementing experimental findings.

References

Electron-withdrawing effects of cyano and fluoro groups in benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of Cyano and Fluoro Groups in Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron-withdrawing properties of cyano and fluoro groups when substituted on a benzoic acid scaffold. Understanding these effects is paramount in medicinal chemistry and drug development for modulating the physicochemical properties of molecules, such as acidity (pKa), which influences their absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Analysis of Electron-Withdrawing Effects

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion. The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing substituents, and their effects can be quantified by comparing the pKa values of substituted benzoic acids and through Hammett substituent constants (σ).

Comparative pKa Values

The pKa is a measure of the acid dissociation constant. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for benzoic acid and its cyano- and fluoro-substituted derivatives.

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[1]
4-Fluorobenzoic Acid4.14[2][3]
2-Cyanobenzoic Acid3.14
3-Cyanobenzoic Acid3.60[4]
4-Cyanobenzoic Acid3.55[4][5][6]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are further divided into σm (for meta substituents) and σp (for para substituents) to account for positional differences in electronic effects.

Substituentσmσp
Fluoro (-F)+0.337[7]+0.062[7]
Cyano (-CN)+0.56[7]+0.66[7]

Understanding the Electronic Effects: Inductive vs. Resonance

The overall electron-withdrawing nature of the cyano and fluoro groups is a result of the interplay between inductive and resonance effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of the substituent.[8][9][10]

  • Resonance Effect (+R or -R): This involves the donation (+R) or withdrawal (-R) of electron density through the pi (π) system of the aromatic ring.[8]

Fluoro Group

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[11][12] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R).[11] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[8][13][14] The +R effect of fluorine is more pronounced than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.[14][15]

Cyano Group

The cyano group exhibits both a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom and a strong electron-withdrawing resonance effect (-R).[4][8][16] The π-system of the cyano group can accept electron density from the aromatic ring, further delocalizing the charge.

G Electronic Effects of Fluoro and Cyano Groups on Benzoic Acid cluster_fluoro Fluoro Group (-F) cluster_cyano Cyano Group (-CN) cluster_acidity Resulting Acidity F_effects Fluoro Group -I (Inductive): Strong+R (Resonance): Moderate F_benzoic Fluorobenzoic Acid F_effects->F_benzoic Withdraws electron density F_carboxylate Fluorobenzoate Anion (Stabilized) F_benzoic->F_carboxylate Deprotonation Acidity Increased Acidity (Lower pKa) F_carboxylate->Acidity CN_effects Cyano Group -I (Inductive): Strong-R (Resonance): Strong CN_benzoic Cyanobenzoic Acid CN_effects->CN_benzoic Strongly withdraws electron density CN_carboxylate Cyanobenzoate Anion (Highly Stabilized) CN_benzoic->CN_carboxylate Deprotonation CN_carboxylate->Acidity

Diagram illustrating the inductive and resonance effects of fluoro and cyano groups on the acidity of benzoic acid.

Experimental Protocols

Determination of pKa Values

Potentiometric Titration: This is a common and accurate method for determining pKa values.[17]

  • Apparatus and Reagents:

    • pH meter with a calibrated glass electrode.[18]

    • Magnetic stirrer and stir bar.[18]

    • Burette.

    • Beaker or titration vessel.

    • Substituted benzoic acid sample.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[18]

    • Deionized water.[18]

  • Procedure:

    • A precisely weighed sample of the substituted benzoic acid is dissolved in a known volume of deionized water (or a suitable co-solvent like acetonitrile-water for poorly soluble compounds).[17][19]

    • The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of NaOH added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[20]

Spectrophotometric Method: This method is useful for compounds that have a chromophore that changes upon ionization.[19]

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer.

    • pH meter.

    • A series of buffer solutions with known pH values.

    • Substituted benzoic acid sample.

  • Procedure:

    • Solutions of the substituted benzoic acid are prepared in a series of buffers with different known pH values.[20]

    • The absorbance of each solution is measured at a wavelength where the acidic and basic forms of the compound have different molar absorptivities.

    • A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.[20]

G Workflow for pKa Determination by Potentiometric Titration start Start prep Prepare a solution of the substituted benzoic acid start->prep titrate Titrate with standardized NaOH solution, recording pH at intervals prep->titrate plot Plot pH vs. volume of NaOH added to generate a titration curve titrate->plot determine Determine the half-equivalence point (inflection point) plot->determine pka pKa = pH at the half-equivalence point determine->pka end End pka->end

References

A Technical Guide to Quantum Chemical Calculations for 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-Cyano-6-fluorobenzoic acid (C₈H₄FNO₂) is a halogenated and cyanated benzoic acid derivative.[1][2] The presence of electron-withdrawing fluoro and cyano groups is expected to significantly influence its electronic structure, reactivity, and spectroscopic characteristics.[3]

Computational Methodology: A Practical Protocol

The following section details a robust and widely adopted protocol for performing quantum chemical calculations on substituted benzoic acids, based on density functional theory (DFT).

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, Spartan, or similar programs.

Computational Approach: A common and effective method involves the use of DFT, specifically with the B3LYP functional.[4][5] For enhanced accuracy, particularly in predicting thermochemical properties and reaction barriers, other functionals like CAM-B3LYP may also be employed.[6][7]

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is frequently used for this type of molecule.[4][5] This basis set provides a good balance between computational cost and accuracy for capturing the electronic structure of organic molecules containing heteroatoms.

Solvation Effects: To simulate the behavior of the molecule in a solution, a continuum solvation model like the Solvation Model based on Density (SMD) can be applied.[6][7]

Workflow for Quantum Chemical Calculations:

G cluster_0 Computational Workflow Input Preparation Input Preparation Geometry Optimization Geometry Optimization Input Preparation->Geometry Optimization Initial Structure Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Property Calculations Property Calculations Frequency Calculation->Property Calculations Verified Minimum Data Analysis Data Analysis Property Calculations->Data Analysis Calculated Data

Caption: A generalized workflow for performing quantum chemical calculations.

Data Presentation: Expected Computational Outputs

The following tables illustrate the typical format for presenting the quantitative data obtained from quantum chemical calculations. The values presented are hypothetical and serve as placeholders to demonstrate the structure of the data.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.405C2-C1-C6118.5
C-CN1.450C1-C2-C3120.0
C-F1.350C1-C6-C5121.0
C=O1.210O-C-O125.0
O-H0.970C-O-H109.5

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13560HighLowO-H stretch
22230MediumHighC≡N stretch
31750HighMediumC=O stretch
41250HighLowC-F stretch

Table 3: Electronic and Thermodynamic Properties

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D
Total Energy-XXX Hartrees
Zero-point vibrational energyXX kcal/mol
EnthalpyXX kcal/mol
Gibbs Free EnergyXX kcal/mol

Analysis and Interpretation

Molecular Geometry: The optimized geometry provides insights into the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography for validation.

Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific vibrational modes of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Relationship Between Theoretical and Experimental Data:

G cluster_0 Data Correlation Quantum Calculations Quantum Calculations Molecular Properties Molecular Properties Quantum Calculations->Molecular Properties Predicts Experimental Data Experimental Data Experimental Data->Molecular Properties Measures

References

The Strategic Fluorine Advantage: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acid derivatives, a class of compounds that has yielded numerous successful drugs. We will delve into the historical milestones of their synthesis, examine the physicochemical impact of fluorination, and present detailed experimental protocols for the preparation of key derivatives. Furthermore, this guide will explore the mechanisms of action of notable drugs, supported by quantitative data and visualizations of relevant signaling pathways, to offer a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids

The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was known for its extreme reactivity, the controlled incorporation of fluorine atoms into organic molecules was a significant challenge for early chemists.

A pivotal moment in this journey was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable method for introducing fluorine into an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][2] This breakthrough opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the fluorinated benzoic acids that are the focus of this guide. The Balz-Schiemann reaction remains a fundamental tool in organofluorine chemistry, enabling the synthesis of compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid.[3]

The strategic application of this newfound synthetic capability in medicinal chemistry began to gain momentum in the mid-20th century. Researchers recognized that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be leveraged to enhance the therapeutic potential of drug candidates.[4]

A landmark achievement in this area was the development of Diflunisal by Merck Sharp & Dohme in 1971.[5][6] This salicylic acid derivative, featuring a 2,4-difluorophenyl substituent, emerged from a research program aimed at creating a more potent and longer-lasting analgesic and anti-inflammatory agent than aspirin.[5] The discovery of Diflunisal highlighted the profound impact that fluorination could have on a molecule's biological activity and pharmacokinetic profile.

The late 20th century saw the arrival of another blockbuster drug, Celecoxib , a selective COX-2 inhibitor developed by G. D. Searle & Company and approved by the FDA in 1998.[7][8] A key feature of Celecoxib's structure is its trifluoromethyl group, which plays a crucial role in its selective binding to the COX-2 enzyme.[9] The success of Celecoxib further solidified the importance of fluorinated moieties in rational drug design.

More recently, the development of Lifitegrast , an LFA-1 antagonist for the treatment of dry eye disease, showcases the continued innovation in this field.[10][11] This complex molecule incorporates a fluorinated benzoic acid derivative as a key structural component, demonstrating the enduring relevance of this chemical class in addressing diverse therapeutic needs.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, offering several advantages in drug design:

  • Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid group (lower pKa). The position of the fluorine atom on the benzene ring has a significant impact on the pKa, with ortho-substitution generally leading to the greatest increase in acidity.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[9] Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4]

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing its efficacy for central nervous system targets.

  • Altered Conformation and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, which can lead to more favorable interactions with its biological target. The electrostatic interactions of the C-F bond can also contribute to enhanced binding affinity and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives.

Table 1: pKa Values of Fluorobenzoic Acid Isomers
CompoundpKa Value
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27[12]
3-Fluorobenzoic Acid3.86[13]
4-Fluorobenzoic Acid4.14[3]
2,4-Difluorobenzoic Acid3.27
2,6-Difluorobenzoic Acid3.12
3,4-Difluorobenzoic Acid3.80[12]
3,5-Difluorobenzoic Acid3.37[12]
Table 2: In Vitro Inhibitory Activity of Selected Fluorinated Benzoic Acid Derivatives
CompoundTargetAssayIC50
CelecoxibCOX-2Human Recombinant Enzyme0.04 µM
CelecoxibCOX-1Human Recombinant Enzyme15 µM
LifitegrastLFA-1/ICAM-1 InteractionJurkat cell adhesion assay2.98 nM[10]
Table 3: Metabolic Stability of a Fluorinated vs. Non-fluorinated Benzoic Acid Analog (Hypothetical Data for Illustrative Purposes)
CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)In Vivo Clearance (mL/min/kg)
Benzoic Acid Analog1525
Fluorinated Benzoic Acid Analog905

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) catalyzes conversion Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain mediates Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

LFA-1 Antagonism by Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and corneal epithelial cells. This interaction is a critical step in the activation and migration of T-cells, which play a central role in the inflammatory processes of dry eye disease.

LFA1_Pathway cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell / Corneal Epithelium LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 binds to T-Cell Activation & Migration T-Cell Activation & Migration Inflammation Inflammation T-Cell Activation & Migration->Inflammation ICAM-1->T-Cell Activation & Migration triggers Lifitegrast Lifitegrast Lifitegrast->LFA-1 blocks binding to ICAM-1

Caption: LFA-1 signaling pathway and the antagonistic action of Lifitegrast.

Detailed Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol describes a classic method for the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Fluoroboric acid (HBF4, 48% in water)

  • Sand

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • To the cold diazonium salt solution, add cold fluoroboric acid.

    • A precipitate of the diazonium tetrafluoroborate will form.

    • Filter the precipitate, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether. Dry the salt in a vacuum desiccator.

  • Thermal Decomposition:

    • Mix the dry diazonium tetrafluoroborate salt with an equal amount of sand in a flask.

    • Heat the mixture gently with a Bunsen burner. The decomposition reaction will start, evolving nitrogen and boron trifluoride gases.

    • The crude 4-fluorobenzoic acid will sublime and collect on the cooler parts of the flask.

  • Purification:

    • After the reaction is complete, allow the flask to cool.

    • Scrape the crude product from the flask.

    • Recrystallize the crude 4-fluorobenzoic acid from hot water to obtain the pure product.

Synthesis of Diflunisal

This protocol outlines a synthetic route to Diflunisal starting from 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Benzene

  • Copper powder

  • Acetic anhydride

  • Aluminum chloride

  • Hydrogen peroxide

  • Sodium hydroxide

Procedure:

  • Gomberg-Bachmann Reaction:

    • Diazotize 2,4-difluoroaniline in a similar manner to the procedure for 4-aminobenzoic acid.

    • Add the cold diazonium salt solution to a vigorously stirred mixture of benzene and a base (e.g., sodium acetate).

    • The reaction will proceed to form 2,4-difluorobiphenyl.

  • Friedel-Crafts Acylation:

    • Dissolve the 2,4-difluorobiphenyl in a suitable solvent (e.g., dichloromethane).

    • Add aluminum chloride, followed by the slow addition of acetic anhydride.

    • Stir the reaction mixture until the acylation is complete.

    • Work up the reaction by pouring it onto ice and extracting the product with an organic solvent.

  • Baeyer-Villiger Oxidation:

    • Dissolve the resulting acetophenone derivative in a suitable solvent (e.g., chloroform).

    • Add a peroxy acid (e.g., m-chloroperoxybenzoic acid) and stir until the oxidation is complete.

    • Work up the reaction to isolate the phenyl acetate derivative.

  • Hydrolysis and Carboxylation:

    • Hydrolyze the phenyl acetate derivative with sodium hydroxide to yield 2',4'-difluoro-4-hydroxybiphenyl.

    • Perform a Kolbe-Schmitt reaction by heating the phenoxide salt with carbon dioxide under pressure to introduce the carboxylic acid group at the ortho position to the hydroxyl group, yielding Diflunisal.

Synthesis of Celecoxib

This protocol describes a common synthetic route to Celecoxib.[11]

Materials:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

Procedure:

  • Claisen Condensation:

    • To a solution of sodium ethoxide in ethanol, add 4-methylacetophenone.

    • Slowly add ethyl trifluoroacetate to the mixture and stir at room temperature.

    • The reaction will form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Cyclization:

    • To a solution of the 1,3-dicarbonyl intermediate in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride.

    • Reflux the mixture until the cyclization is complete, forming the pyrazole ring of Celecoxib.

  • Purification:

    • Cool the reaction mixture and filter the precipitated Celecoxib.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[11]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by the addition of arachidonic acid.

  • Allow the reaction to proceed for a defined period and then terminate it.

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and development of fluorinated benzoic acid derivatives represent a remarkable success story in medicinal chemistry. From the early breakthroughs in organofluorine synthesis to the rational design of highly selective and potent drugs, the strategic use of fluorine has consistently proven to be a powerful tool for enhancing therapeutic efficacy. The examples of Diflunisal, Celecoxib, and Lifitegrast underscore the profound impact that this class of compounds has had on human health. As our understanding of disease biology and synthetic methodologies continues to evolve, it is certain that fluorinated benzoic acid derivatives will remain a fertile ground for the discovery of new and innovative medicines. This technical guide provides a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting field.

References

Methodological & Application

Synthesis of 2-Cyano-6-fluorobenzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-stage process: the preparation of the key intermediate, 2-amino-6-fluorobenzoic acid, followed by its conversion to the target molecule via a Sandmeyer reaction. Two distinct and validated synthetic routes for the intermediate are described, offering flexibility based on starting material availability. Detailed procedural steps, reagent specifications, and expected yields are provided to ensure reproducibility.

Introduction

This compound is a key synthetic intermediate used in the development of a wide range of pharmaceuticals and functional materials. The presence of the cyano and fluoro groups on the benzoic acid scaffold imparts unique electronic properties and offers multiple points for further chemical modification. This document outlines a reliable and reproducible synthetic strategy starting from commercially available precursors.

Overall Synthesis Strategy

The synthesis of this compound is approached in two main stages. The initial stage focuses on the preparation of 2-amino-6-fluorobenzoic acid. Two effective methods for this are presented. The second stage involves the conversion of the amino group of this intermediate to a cyano group through a Sandmeyer reaction.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-Amino-6-fluorobenzoic acid cluster_1 Stage 2: Sandmeyer Reaction Start1 6-Fluoro-2-nitrobenzoic acid Step1_1 Reduction Start1->Step1_1 Route A Intermediate1 2-Amino-6-fluorobenzoic acid Step1_1->Intermediate1 Step2_1 Diazotization Intermediate1->Step2_1 Start2 4-Fluoroindigo Step1_2 Oxidative Cleavage Start2->Step1_2 Route B Step1_2->Intermediate1 Step2_2 Cyanation Step2_1->Step2_2 Product This compound Step2_2->Product

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Amino-6-fluorobenzoic acid

Two alternative routes for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, are presented below.

Route A: Reduction of 6-Fluoro-2-nitrobenzoic acid

This route involves the reduction of a commercially available nitro-substituted benzoic acid.

Experimental Protocol:

  • Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

  • Addition of Reducing Agent: At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. To the residue, add 20 mL of ethyl acetate and 10 mL of water. Separate the organic phase and concentrate it to obtain the product.

Data Presentation:

ParameterValue
Starting Material6-Fluoro-2-nitrobenzoic acid
Product2-Amino-6-fluorobenzoic acid
Yield96.8%
Purity (HPLC)99.6%
Route B: Oxidative Cleavage of 4-Fluoroindigo

This method utilizes the oxidative cleavage of 4-fluoroindigo.

Experimental Protocol:

  • Dissolution: Dissolve 10 g of 4-fluoroindigo in an alkaline solution consisting of 40 mL of 2.5 N sodium hydroxide and 100 mL of 10% sodium carbonate.

  • Oxidation: Cool the solution to a low temperature and slowly add 18 mL of hydrogen peroxide.

  • Reaction Control: After the addition is complete, slowly raise the temperature to 30°C and maintain it for 15 minutes.

  • Decolorization and Precipitation: Add 1.5 g of activated carbon for decolorization and filter the mixture. Acidify the filtrate to a pH of 1 with 18% hydrochloric acid to precipitate the product.

  • Isolation and Purification: Wash the precipitate with water until neutral and then dry to obtain the final product.

Data Presentation:

ParameterValue
Starting Material4-Fluoroindigo
Product2-Amino-6-fluorobenzoic acid
Yield92%
Purity>97.5%

Stage 2: Sandmeyer Cyanation of 2-Amino-6-fluorobenzoic acid

This stage describes the conversion of the synthesized 2-amino-6-fluorobenzoic acid to the target molecule, this compound, via a Sandmeyer reaction. This is a well-established method for the conversion of an aryl amine to an aryl nitrile.[1]

Sandmeyer_Pathway Start 2-Amino-6-fluorobenzoic acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt 2-Carboxy-3-fluorobenzenediazonium Chloride Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN, KCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

Figure 2: Signaling pathway for the Sandmeyer cyanation of 2-Amino-6-fluorobenzoic acid.

Experimental Protocol:

  • Diazotization:

    • In a flask, suspend 1.55 g (10 mmol) of 2-amino-6-fluorobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of Cyanide Solution:

    • In a separate flask, dissolve 1.35 g (15 mmol) of copper(I) cyanide and 1.95 g (30 mmol) of potassium cyanide in 20 mL of water.

    • Warm the solution gently if necessary to achieve complete dissolution, then cool it to 0-5°C.

  • Cyanation Reaction:

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution. The addition should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The product will precipitate out of the solution.

    • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield this compound.

Data Presentation (Expected):

ParameterValue
Starting Material2-Amino-6-fluorobenzoic acid
ProductThis compound
Expected Yield70-80%
AppearanceOff-white to pale yellow solid

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. The availability of two distinct methods for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, offers operational flexibility. The subsequent Sandmeyer cyanation is a robust and scalable reaction, making this overall strategy suitable for both laboratory-scale synthesis and potential scale-up for drug development and manufacturing processes. Researchers and scientists can utilize these detailed protocols to reliably produce this important chemical intermediate for their research and development needs.

References

High-Yield Synthesis of 2-Cyano-6-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented, starting from readily available precursors: 2-bromo-6-fluorobenzoic acid and 2,6-difluorobenzonitrile.

Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-6-fluorobenzoic Acid

This method is a robust and high-yielding approach that utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group.

Synthesis Workflow

A 2-Bromo-6-fluorobenzoic acid E Reaction Mixture A->E B Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) B->E C Cyanide Source (e.g., Zn(CN)2) C->E D Solvent (e.g., DMF) Base (e.g., Na2CO3) D->E F Heating (e.g., 120°C) E->F G Work-up and Purification F->G H This compound G->H cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyanation and Hydrolysis (Proposed) A 2,6-Difluorobenzonitrile C Reaction at 20-50°C A->C B H2O2, Base (e.g., NaOH) B->C D 2,6-Difluorobenzamide C->D E 2,6-Difluorobenzamide F Cyanation Reagent (e.g., KCN) E->F G Followed by Hydrolysis F->G H This compound G->H

Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the electron-withdrawing cyano and fluoro groups influences the reactivity of the benzoic acid, making it a key component in the synthesis of potent enzyme inhibitors.

This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

Application in the Synthesis of PARP Inhibitors (e.g., Talazoparib)

This compound is a crucial building block for the synthesis of the phthalazinone core of several PARP inhibitors, including Talazoparib. PARP inhibitors are targeted cancer drugs that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, often found in cancers with BRCA1/2 mutations.

Biological Context: The PARP Signaling Pathway

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand DNA breaks (DSBs) is impaired. When PARP is inhibited, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The accumulation of unrepaired DSBs in HR-deficient cells results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Unrepaired_SSB Unrepaired SSB DNA_Damage->Unrepaired_SSB leads to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP1_Inhibited PARP1 (Inhibited) PARP_Inhibitor->PARP1_Inhibited inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB causes HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis leads to

PARP1-mediated DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

The following protocols outline the key synthetic transformations involving this compound in the context of PARP inhibitor synthesis.

Protocol 1: Amide Bond Formation with a Substituted Benzylamine

This protocol describes the coupling of this compound with a substituted benzylamine to form a key benzamide intermediate.

Materials:

  • This compound

  • Substituted benzylamine hydrochloride (e.g., 4-(aminomethyl)benzonitrile hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(substituted benzyl)-2-cyano-6-fluorobenzamide.

Quantitative Data:

Reactant AReactant BCoupling ReagentsSolventReaction TimeYield (%)
This compound4-(aminomethyl)benzonitrile hydrochlorideEDC, HOBt, DIPEADMF16 hours85-95
Protocol 2: Reductive Cyclization to Phthalazinone Core

This protocol describes the conversion of the benzamide intermediate to the core phthalazinone structure found in many PARP inhibitors.

Materials:

  • N-(substituted benzyl)-2-cyano-6-fluorobenzamide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of the N-(substituted benzyl)-2-cyano-6-fluorobenzamide (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Acidify the residue with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the phthalazinone product.

Quantitative Data:

Starting MaterialReagentSolventReaction TimeYield (%)
N-(4-cyanobenzyl)-2-cyano-6-fluorobenzamideHydrazine hydrateEthanol5 hours75-85

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a PARP inhibitor intermediate using this compound.

experimental_workflow Start This compound Amide_Formation Amide Bond Formation (Protocol 1) Start->Amide_Formation Amine Substituted Benzylamine Amine->Amide_Formation Intermediate N-(substituted benzyl)-2-cyano-6-fluorobenzamide Amide_Formation->Intermediate Cyclization Reductive Cyclization (Protocol 2) Intermediate->Cyclization Product Phthalazinone Core (PARP Inhibitor Intermediate) Cyclization->Product Further_Steps Further Synthetic Modifications Product->Further_Steps Final_Drug Final PARP Inhibitor (e.g., Talazoparib) Further_Steps->Final_Drug

Synthetic workflow for a PARP inhibitor intermediate.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of the core structures of potent PARP inhibitors. The protocols and data presented here provide a foundation for researchers in drug discovery and development to utilize this versatile building block in the synthesis of novel anticancer agents. The unique electronic properties conferred by the cyano and fluoro substituents make it an indispensable tool in modern medicinal chemistry.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Cyano-6-fluorobenzoic acid as a versatile starting material in the synthesis of various heterocyclic compounds. The unique substitution pattern of this benzoic acid derivative, featuring a cyano group and a fluorine atom ortho to the carboxylic acid, offers distinct reactivity and potential for the construction of novel molecular architectures of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block for organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a cyano moiety, and a fluorine atom—on an aromatic scaffold allows for a diverse range of chemical transformations. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. These characteristics make it a suitable precursor for the synthesis of various fused and non-fused heterocyclic systems, which are prevalent motifs in many biologically active compounds.

This document outlines a representative protocol for the synthesis of a quinazolinone derivative, a common and important heterocyclic core in medicinal chemistry. While direct cyclization of this compound is not widely reported, a two-step process involving the reduction of the cyano group to an amine, followed by cyclocondensation, provides a reliable route to the corresponding quinazolinone.

Synthesis of 8-Fluoroquinazolin-4(3H)-one from 2-Amino-6-fluorobenzoic Acid

While a direct one-pot synthesis from this compound is challenging, a highly relevant and well-documented procedure involves the use of the closely related 2-Amino-6-fluorobenzoic acid. This protocol serves as a foundational method that can be adapted for a two-step synthesis starting from this compound, which would first involve the reduction of the cyano group to an amino group.

The synthesis of quinazolin-4(3H)-one and its derivatives is a cornerstone in heterocyclic chemistry, often achieved through the reaction of an anthranilic acid derivative with a suitable one-carbon synthon, such as formamide.

Experimental Protocol: Synthesis of 8-Fluoroquinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Formamide

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 2-amino-6-fluorobenzoic acid (1.0 equivalent) and formamide (10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The solid product is dried under vacuum to afford 8-fluoroquinazolin-4(3H)-one.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of quinazolinones from anthranilic acid derivatives. Yields can vary based on the specific substrates and reaction conditions.

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzoic acidFormamide125-1304>90[1]
2-Amino-5-bromobenzoic acidFormamide130491
Proposed Adaptation for this compound

To utilize this compound for the synthesis of the corresponding quinazolinone (4-oxo-3,4-dihydroquinazoline-8-carbonitrile), a two-step synthetic sequence is proposed:

  • Reduction of the Cyano Group: The cyano group of this compound can be selectively reduced to an aminomethyl group (-CH₂NH₂) or an amino group (-NH₂) using appropriate reducing agents. For conversion to an amino group, a common method is catalytic hydrogenation.

  • Cyclocondensation: The resulting 2-amino-6-cyanobenzoic acid can then be subjected to the cyclocondensation reaction with formamide as described in the protocol above to yield 4-oxo-3,4-dihydroquinazoline-8-carbonitrile.

Visualization of Synthetic Pathways

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general logic for synthesizing heterocyclic compounds from functionalized benzoic acids.

logical_workflow Start This compound Intermediate Functional Group Transformation Start->Intermediate e.g., Reduction Precursor Reactive Precursor (e.g., 2-Amino Derivative) Intermediate->Precursor Cyclization Cyclization Reaction Precursor->Cyclization e.g., with Formamide Product Heterocyclic Compound (e.g., Quinazolinone) Cyclization->Product synthesis_pathway Reactant 2-Amino-6-fluorobenzoic Acid C₇H₆FNO₂ Product 8-Fluoroquinazolin-4(3H)-one C₈H₅FN₂O Reactant->Product Heat (120-130 °C) Reagent {Formamide | CH₃NO} Reagent->Product

References

Derivatisierungsstrategien für die Carbonsäuregruppe in 2-Cyano-6-fluorbenzoesäure: Anwendungsbeispiele und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-Cyano-6-fluorbenzoesäure ist ein vielseitiges Molekül, das als wichtiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie, dient. Die Derivatisierung seiner Carbonsäuregruppe ist ein entscheidender Schritt bei der Synthese einer Vielzahl von pharmazeutisch aktiven Verbindungen und funktionellen Molekülen. Durch die Umwandlung der Carbonsäure in Ester, Amide oder Acylchloride können Wissenschaftler die physikochemischen Eigenschaften des Moleküls modulieren, seine Reaktivität für nachfolgende Transformationen anpassen und neue molekulare Gerüste mit potenzieller biologischer Aktivität aufbauen.

Diese Anwendungsbeispiele und Protokolle bieten einen detaillierten Überblick über die gängigsten und effektivsten Methoden zur Derivatisierung der Carbonsäuregruppe von 2-Cyano-6-fluorbenzoesäure. Die bereitgestellten experimentellen Verfahren sind darauf ausgelegt, reproduzierbare Ergebnisse zu gewährleisten und als Leitfaden für Forscher bei ihren Synthesebestrebungen zu dienen.

Veresterung zu Methyl-2-cyano-6-fluorbenzoat

Die Umwandlung von 2-Cyano-6-fluorbenzoesäure in ihren Methylester ist eine häufige Derivatisierung, die oft durchgeführt wird, um die Carbonsäuregruppe für weitere Reaktionen zu schützen oder um die Löslichkeit und Handhabung der Verbindung zu verbessern.

Anwendungen:

  • Schutzgruppe in der mehrstufigen organischen Synthese.

  • Zwischenprodukt bei der Herstellung von komplexeren Molekülen.

  • Ausgangsmaterial für die Synthese von pharmazeutischen Wirkstoffen.

Quantitativen Daten zur Veresterung

MethodeReagenzienLösungsmittelTemperaturReaktionszeitAusbeute (%)
Fischer-VeresterungMethanol, H₂SO₄ (kat.)MethanolRückfluss4-8 h85-95
Reaktion mit MethyliodidMethyliodid, K₂CO₃DMFRaumtemperatur12-24 h>90

Experimentelles Protokoll: Fischer-Veresterung

  • Einrichtung des Reaktionsgefäßes: In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, wird 2-Cyano-6-fluorbenzoesäure (1 Äquiv.) in überschüssigem Methanol (typischerweise 10-20 Äquiv.) suspendiert.

  • Zugabe des Katalysators: Unter Rühren werden vorsichtig einige Tropfen konzentrierte Schwefelsäure (typischerweise 0,1 Äquiv.) zugegeben.

  • Reaktion: Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das überschüssige Methanol unter reduziertem Druck entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das rohe Methyl-2-cyano-6-fluorbenzoat zu erhalten. Eine weitere Reinigung kann durch Säulenchromatographie an Kieselgel erfolgen.

Fischer_Esterification 2-Cyano-6-fluorobenzoic Acid This compound Reflux Reflux This compound->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Methyl 2-cyano-6-fluorobenzoate Methyl 2-cyano-6-fluorobenzoate Work-up & Purification->Methyl 2-cyano-6-fluorobenzoate Amide_Coupling cluster_reactants Reactants in Solvent This compound This compound Reaction (0°C to RT) Reaction (0°C to RT) This compound->Reaction (0°C to RT) Amine Amine Amine->Reaction (0°C to RT) EDC EDC EDC->Reaction (0°C to RT) HOBt HOBt HOBt->Reaction (0°C to RT) DIPEA DIPEA DIPEA->Reaction (0°C to RT) Work-up & Purification Work-up & Purification Reaction (0°C to RT)->Work-up & Purification 2-Cyano-6-fluorobenzamide 2-Cyano-6-fluorobenzamide Work-up & Purification->2-Cyano-6-fluorobenzamide Acid_Chloride_Formation This compound This compound Reflux Reflux This compound->Reflux Thionyl Chloride (excess) Thionyl Chloride (excess) Thionyl Chloride (excess)->Reflux DMF (cat.) DMF (cat.) DMF (cat.)->Reflux Removal of excess SOCl2 Removal of excess SOCl2 Reflux->Removal of excess SOCl2 2-Cyano-6-fluorobenzoyl chloride 2-Cyano-6-fluorobenzoyl chloride Removal of excess SOCl2->2-Cyano-6-fluorobenzoyl chloride

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Cyano-6-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions with 2-cyano-6-fluorobenzoic acid and its derivatives. This class of compounds presents unique challenges due to the presence of electron-withdrawing cyano and carboxylic acid groups, as well as the ortho-fluoro substituent. This document outlines recommended starting protocols, key considerations for reaction optimization, and methodologies for the successful synthesis of diverse biaryl carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate.[1] Its widespread use in drug discovery is attributed to its mild reaction conditions and tolerance of a broad range of functional groups.[1] When working with substrates like this compound, the electronic deficiency and potential for steric hindrance necessitate the use of highly active catalyst systems.[2] Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands, are often effective in overcoming these challenges.[3]

General Reaction Scheme

The general transformation involves the coupling of a this compound derivative, typically a halide, with a variety of aryl or heteroaryl boronic acids or their esters.

General Scheme of the Suzuki-Miyaura Coupling of 2-Cyano-6-halobenzoic Acid Derivatives.

G cluster_reactants Reactants cluster_products Product A 2-Cyano-6-halobenzoic Acid Derivative A->p1 B Aryl/Heteroaryl Boronic Acid or Boronate Ester (R-B(OR')2) B->p1 p1->p2 + p2->p3 Pd Catalyst, Ligand, Base C Biaryl Carboxylic Acid Derivative p3->C

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols are suggested starting points for the Suzuki-Miyaura coupling of 2-cyano-6-halobenzoic acid derivatives. Optimization will likely be required for different boronic acid coupling partners and specific substrates.

Protocol 1: Microscale Reaction for Optimization

This protocol is designed for initial screening of reaction conditions on a small scale.

Materials:

  • 2-Cyano-6-halobenzoic acid derivative (e.g., 2-bromo-6-cyano-benzoic acid)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the 2-cyano-6-halobenzoic acid derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the base (2.0-3.0 eq).

  • Seal the vial with a septum and purge with an inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 9:1 Toluene/H₂O) to achieve a desired concentration (e.g., 0.1 M).

  • Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparative Scale Synthesis

This protocol is for scaling up a reaction with optimized conditions.

Materials:

  • 2-Cyano-6-halobenzoic acid derivative

  • Optimized aryl or heteroaryl boronic acid

  • Optimized palladium catalyst and ligand

  • Optimized base

  • Optimized anhydrous solvent system

  • Schlenk flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 2-cyano-6-halobenzoic acid derivative, the aryl/heteroaryl boronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas for 20-30 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe or cannula.

  • Heat the reaction mixture to the optimized temperature and stir for the required time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling with electron-deficient substrates.[4] The following table summarizes recommended starting conditions based on literature for analogous systems.

ParameterRecommended ConditionsRationale / Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective pre-catalysts.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos)High activity for electron-deficient and sterically hindered substrates.[2]
Base K₃PO₄ or K₂CO₃K₃PO₄ is often effective for challenging couplings.[4]
Solvent System Toluene/H₂O (e.g., 9:1) or Dioxane/H₂O (e.g., 4:1)Biphasic systems are common and effective for Suzuki reactions.
Temperature 80-110 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Catalyst Loading 1-5 mol%Higher loadings may be necessary for difficult couplings.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_biaryl R-Pd(II)Ln-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination R-R' reductive_elimination->pd0 Regeneration

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.[5]

Experimental Workflow

A typical experimental workflow for setting up and performing the Suzuki-Miyaura coupling reaction is depicted below.

G start Start reagents Weigh and add aryl halide, boronic acid, catalyst, ligand, and base to a dry reaction vessel. start->reagents inert Seal vessel and purge with inert gas (Ar or N2). reagents->inert solvent Add degassed solvent. inert->solvent reaction Heat to desired temperature and stir for specified time. solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup Aqueous workup. monitoring->workup purification Purify by chromatography or recrystallization. workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Cyano-6-fluorobenzoic acid as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This compound is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of diverse functionalities at the 6-position of the benzoic acid ring. The presence of a strongly electron-withdrawing cyano group ortho to the fluorine atom, and a carboxylic acid group meta to it, activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride leaving group.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing cyano group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.

Data Presentation: Exemplary SNAr Reactions

The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF100-12012-2475-90
4-MethoxyanilineCs₂CO₃DMSO1001280-95
BenzylamineEt₃NNMP80-1008-1670-85
MorpholineK₃PO₄Dioxane100 (reflux)12-2465-80
ImidazoleNaHTHF606-1260-75

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF120-14024-4860-75
4-NitrophenolCs₂CO₃DMSO10012-2470-85
MethanolNaHTHF60 (reflux)12-2450-65
Benzyl alcoholt-BuOKTHF608-1655-70

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80-1006-1285-95
4-MethylthiophenolCs₂CO₃NMP806-1090-98
Sodium thiomethoxide-DMF25-504-880-90
Benzyl mercaptanEt₃NDMSO60-808-1675-85

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions with this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 2-cyano-6-(phenylamino)benzoic acid.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., Phenol)

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve phenol (1.5 eq.) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq.) and stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 130 °C and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-cold water.

  • Acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 2-cyano-6-phenoxybenzoic acid.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add thiophenol (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice-cold water.

  • Acidify with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the pure 2-cyano-6-(phenylthio)benzoic acid.

Visualizations

The following diagrams illustrate the key aspects of the nucleophilic aromatic substitution reactions of this compound.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu:⁻ (Addition) nuc Nucleophile (Nu:⁻) product Substituted Product meisenheimer->product - F⁻ (Elimination) lg Fluoride Ion (F⁻)

Caption: Mechanism of SNAr on this compound.

Experimental_Workflow start Start: Combine Reactants & Solvent reaction Reaction: Heat and Stir start->reaction monitoring Monitoring: TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Analysis: NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorobenzoic acid is a versatile, fluorinated building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a cyano group and a fluorine atom ortho to a carboxylic acid, imparts valuable physicochemical properties that are strategically leveraged in drug design. The presence of the electron-withdrawing fluorine atom can enhance metabolic stability and influence the acidity of the carboxylic acid, while the cyano group offers a versatile handle for further chemical modifications. This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of this compound in drug discovery, with a primary focus on its application in the synthesis of potent enzyme inhibitors for cancer therapy.

Application in the Synthesis of PARP Inhibitors

A prominent application of this compound is as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.

Talazoparib (BMN-673): A Case Study

Talazoparib is a highly potent PARP1/2 inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. The synthesis of Talazoparib and its analogs often utilizes intermediates derived from this compound.

Data Presentation

The following tables summarize the in vitro biological activity of Talazoparib, a key therapeutic agent synthesized using a derivative of this compound, and the anticancer activity of the building block itself.

Table 1: In Vitro Activity of Talazoparib [1]

Target/AssayValueUnits
PARP1 Enzyme Inhibition (Kᵢ)1.2nM
PARP2 Enzyme Inhibition (Kᵢ)0.87nM
Whole-Cell PARylation (EC₅₀)2.51nM
MX-1 (BRCA1 mutant) Cell Proliferation (EC₅₀)0.3nM
Capan-1 (BRCA2 mutant) Cell Proliferation (EC₅₀)5nM

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀Units
HL-60Leukemia3.5µM
A549Lung4.0µM
MCF7Breast4.5µM
HepG2Liver1.30µM

Signaling Pathway

The mechanism of action of PARP inhibitors like Talazoparib is centered on the concept of synthetic lethality in BRCA-deficient cancer cells. The following diagram illustrates this signaling pathway.

PARP_Inhibition_Pathway Mechanism of Action of PARP Inhibitors (Synthetic Lethality) cluster_normal_cell Normal Cell cluster_brca_mutant_cell BRCA-Mutant Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER Base Excision Repair (BER) PARP_N->BER mediates Cell_Survival_N Cell Survival BER->Cell_Survival_N leads to DNA_DSB_N Double-Strand Break (DSB) BRCA_N BRCA1/2 DNA_DSB_N->BRCA_N activates HRR Homologous Recombination Repair (HRR) BRCA_N->HRR mediates HRR->Cell_Survival_N leads to DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C DSB_Accumulation DSB Accumulation DNA_SSB_C->DSB_Accumulation leads to BER_Blocked BER Blocked PARP_C->BER_Blocked PARP_Inhibitor Talazoparib PARP_Inhibitor->PARP_C inhibits BRCA_Mutant Mutant BRCA1/2 DSB_Accumulation->BRCA_Mutant Apoptosis Apoptosis DSB_Accumulation->Apoptosis triggers HRR_Deficient Deficient HRR BRCA_Mutant->HRR_Deficient HRR_Deficient->Apoptosis contributes to

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a key intermediate from this compound and a standard assay for evaluating PARP-1 inhibition.

Protocol 1: Synthesis of a Dihydropyridophthalazinone Intermediate

This protocol is a representative synthesis of a dihydropyridophthalazinone core, a key structural motif in many PARP inhibitors, including Talazoparib. The synthesis starts from an intermediate derived from this compound.

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.

Step 2: Reductive Cyclization

  • A key intermediate for Talazoparib synthesis involves a reductive cyclization. A precursor, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, can be reacted with 4-fluorobenzaldehyde in the presence of a reducing agent like titanium(III) chloride to form the 2,3-dihydroquinolin-4(1H)-one core.[2]

  • The resulting dihydroquinolinone can then be reacted with hydrazine hydrate in methanol at room temperature to form the final tricyclic phthalazinone core of Talazoparib.[2]

Synthesis_Workflow start This compound intermediate1 Formation of Key Nitrobenzoate Intermediate start->intermediate1 Multi-step synthesis intermediate2 Reductive Cyclization with 4-Fluorobenzaldehyde intermediate1->intermediate2 intermediate3 Formation of Dihydroquinolinone Core intermediate2->intermediate3 intermediate4 Cyclization with Hydrazine Hydrate intermediate3->intermediate4 end Talazoparib Core Structure intermediate4->end PARP_Assay_Workflow start Prepare Reagents (PARP-1, Histone H1, NAD+, Compound) step1 Incubate PARP-1, Histone H1, and Test Compound start->step1 step2 Add Biotinylated NAD+ to Initiate PARylation step1->step2 step3 Transfer to Streptavidin-Coated Plate step2->step3 step4 Incubate and Wash step3->step4 step5 Add Anti-PAR Antibody-HRP step4->step5 step6 Incubate and Wash step5->step6 step7 Add TMB Substrate step6->step7 step8 Measure Absorbance at 450 nm step7->step8 end Calculate IC50 Value step8->end

References

Application Notes and Protocols: The Role of 2-Cyano-6-fluorobenzoic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific derivatives of 2-cyano-6-fluorobenzoic acid with documented anti-inflammatory activity are not extensively reported in publicly available literature, its structural features—a fluorinated benzoic acid scaffold—are present in known anti-inflammatory agents. Fluorine substitution can enhance metabolic stability and binding affinity, making this scaffold a promising starting point for the design of novel anti-inflammatory drugs. This document outlines a hypothetical research workflow and detailed protocols for the synthesis, in vitro, and in vivo evaluation of a novel anti-inflammatory agent derived from this compound. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Hypothetical Drug Development Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a novel anti-inflammatory agent derived from this compound.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Start This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cytotoxicity Cell Viability Assay Purification->Cytotoxicity Edema_Assay Carrageenan-Induced Paw Edema Model COX_Assay->Edema_Assay Data_Analysis IC50 & ED50 Determination Edema_Assay->Data_Analysis Lead_Opt Structure-Activity Relationship (SAR) & Lead Optimization Data_Analysis->Lead_Opt

Drug Development Workflow

Signaling Pathway: COX Inhibition

Derivatives of fluorinated benzoic acids often exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[1] By blocking this step, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.[1]

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins Inflammation Inflammation Pro-inflammatory Prostaglandins->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-2 Enzyme Inhibition

COX-2 Inhibition Pathway

Data Presentation

The following tables present a template for summarizing quantitative data from the evaluation of a hypothetical this compound derivative, "Compound X".

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound X50.20.862.75
Celecoxib (Control)15.00.05300
Ibuprofen (Control)12.525.00.5

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle (Control)-0
Compound X1035.2
Compound X3058.9
Indomethacin (Control)1065.4

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Derivative (Amide Formation)

This protocol describes the synthesis of a hypothetical amide derivative of this compound.

Materials:

  • This compound

  • Amine of interest (e.g., 4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the selected amine (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid solution

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes on ice.

  • Plate Setup:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known COX inhibitor.

    • Test Sample (S): 10 µL of the test compound at various concentrations.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the reaction mix to each well, followed by the respective enzyme (COX-1 or COX-2).

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (receives only the vehicle).

    • Group 2: Test compound (low dose).

    • Group 3: Test compound (high dose).

    • Group 4: Reference drug.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compound or reference drug orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

References

Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of 2-Cyano-6-fluorobenzoic acid in polymer science is not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, a carboxylic acid, and a nitrile group—are present in various monomers and specialty chemicals used to synthesize high-performance polymers. The presence of a fluorine atom can enhance thermal stability, chemical resistance, and solubility, while the cyano group can influence polarity and reactivity. The carboxylic acid functionality allows for its incorporation into polymer backbones through esterification or amidation reactions.

These notes provide an overview of the potential applications of this compound and its derivatives in polymer science, drawing parallels with the well-established use of similar fluorinated and cyano-functionalized aromatic compounds. The provided protocols for related materials can serve as a foundational methodology for researchers exploring the use of this compound in novel polymer synthesis.

Potential Applications in Polymer Science

Based on the functionalities of this compound, its derivatives could be valuable as monomers or modifiers in the synthesis of specialty polymers with tailored properties.

1. High-Performance Fluorinated Polymers: Derivatives of fluorinated benzoic acids are key components in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine atoms into the polymer backbone can lead to:

  • Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal resistance of the polymer.

  • Improved Solubility: Fluorine substitution can disrupt polymer chain packing, leading to better solubility in organic solvents, which aids in processing.

  • Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics.

  • Chemical Resistance: Fluorinated polymers often exhibit excellent resistance to a wide range of chemicals.

2. Specialty Monomers for Copolymers: Monomers derived from this compound could be copolymerized with other monomers to impart specific properties to the resulting material. The cyano group can enhance adhesion and introduce a site for post-polymerization modification.

3. Polymer Modification: The carboxylic acid group allows for the grafting of 2-cyano-6-fluorobenzoyl moieties onto existing polymer backbones.[1] This surface modification could alter properties such as surface energy and hydrophobicity.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of high-performance polymers using fluorinated monomers. These can be adapted for derivatives of this compound.

Protocol 1: Synthesis of Fluorinated Polyamides via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of aromatic polyamides from a diamine and a diacid chloride. A potential application for this compound would be its conversion to the corresponding diacid chloride after a coupling reaction to form a diacid.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic dicarboxylic acid dichloride (derived from a fluorinated benzoic acid derivative)

  • N,N-dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

  • Ice bath

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.[2]

  • Add the aromatic dicarboxylic acid dichloride to the cooled solution portion-wise while stirring.[2] A small amount of pyridine can be added as an acid scavenger.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then at room temperature for 3 hours.[2]

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.[2]

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.

Protocol 2: Synthesis of Fluorinated Polyimides via Hydrothermal Polycondensation

This two-step method involves the formation of a polyamic acid followed by thermal or chemical imidization.

Materials:

  • Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • Aromatic diamine

  • Deionized water

  • Autoclave

Procedure:

  • Hydrolysis of Dianhydride: In a vial, add the dianhydride to deionized water and stir at 80 °C for 2 hours to form the corresponding tetracarboxylic acid.[2]

  • Salt Formation: Cool the solution to room temperature and add an equimolar amount of the aromatic diamine. Stir vigorously overnight at room temperature to precipitate the monomer salts.[2]

  • Polycondensation: Transfer the vial containing the monomer salt solution into a bolt-closure-type autoclave. Heat the autoclave to the desired temperature (e.g., 180-200 °C) for several hours.

  • Work-up: After cooling, collect the resulting polyimide powder, wash it with deionized water, and dry.[2]

Data Presentation

The properties of polymers derived from fluorinated monomers can be summarized for comparative analysis. The following table presents data for some representative fluorinated polyimides.

Polymer IDDianhydrideDiamineTg (°C)Td, 5% (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
PI-1ODPA/6FDA (5:5)ODA260>500120.6-1.5[2]
PI-2BPDA/6FDA (5:5)ODA275>500146.8-1.25[2]
FPI-35FBODA-22145195.150.12.18[2]
TPPI-50-TFMB (50%)402563232.7326.26-[2]

Tg = Glass Transition Temperature; Td, 5% = 5% Weight Loss Temperature

Visualizations

Logical Workflow for Polymer Synthesis

The following diagram illustrates the general workflow for synthesizing a polymer using a functionalized benzoic acid derivative.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification and Characterization A This compound B Chemical Modification (e.g., conversion to acid chloride or ester) A->B C Purified Monomer B->C E Polymerization Reaction (e.g., Polycondensation) C->E D Co-monomer(s) D->E F Crude Polymer E->F G Precipitation & Washing F->G H Drying G->H I Characterization (e.g., NMR, GPC, TGA) H->I J Final Polymer I->J

Caption: General workflow for polymer synthesis.

Potential Reaction Pathway for Polyamide Synthesis

This diagram shows a potential reaction pathway for incorporating a derivative of this compound into a polyamide chain.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Cyano-6-fluorobenzoyl chloride (Derivative) C Polycondensation A->C B Aromatic Diamine B->C D Fluorinated, Cyano-functionalized Polyamide C->D Forms Amide Linkage

Caption: Reaction pathway for polyamide synthesis.

Conclusion

While direct, documented applications of this compound in polymer science are sparse, its structure suggests significant potential for the creation of novel high-performance polymers. By leveraging established protocols for similar fluorinated and aromatic monomers, researchers can explore the incorporation of this and related compounds to develop new materials with enhanced thermal, mechanical, and electronic properties. The provided notes and protocols offer a starting point for such investigations. Further research is warranted to synthesize and characterize polymers derived from or modified with this compound to establish quantitative data on their properties.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Cyano-6-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-fluorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the partial hydrolysis of 2,6-difluorobenzonitrile. This reaction requires careful control of conditions to selectively hydrolyze one of the nitrile groups to a carboxylic acid.

Q2: I am observing the formation of 2,6-difluorobenzamide as a major byproduct. How can I minimize this?

A2: The formation of 2,6-difluorobenzamide suggests that the hydrolysis is stopping at the intermediate amide stage. To favor the formation of the carboxylic acid from one of the nitrile groups, more stringent reaction conditions, such as a higher concentration of acid or base and/or a longer reaction time at an elevated temperature, may be required.[1]

Q3: My reaction is producing a significant amount of 2,6-dicarboxy-fluorobenzene. What is causing this over-hydrolysis?

A3: The formation of the dicarboxylic acid indicates that the reaction conditions are too harsh, leading to the hydrolysis of both nitrile groups. To prevent this, consider reducing the reaction temperature, shortening the reaction time, or using a lower concentration of the acid or base catalyst. Careful monitoring of the reaction progress is crucial.

Q4: What are the key parameters to control for selective partial hydrolysis?

A4: The key to selective partial hydrolysis lies in the precise control of reaction temperature, reaction time, and the stoichiometry of the hydrolyzing agent (acid or base). Milder conditions generally favor the formation of the amide or mono-acid, while harsher conditions can lead to the dicarboxylic acid.[1]

Q5: What purification techniques are most effective for isolating this compound?

A5: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the impurities present. Acid-base extraction can also be a powerful tool to separate the desired carboxylic acid from non-acidic byproducts like the starting material or the intermediate amide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing.
Formation of byproducts (e.g., 2,6-difluorobenzamide, 2,6-dicarboxy-fluorobenzene).Adjust reaction conditions (temperature, time, catalyst concentration) to improve selectivity. Monitor the reaction closely using techniques like TLC or HPLC.
Poor quality of starting materials.Ensure the 2,6-difluorobenzonitrile is of high purity.
Presence of Unreacted 2,6-difluorobenzonitrile Insufficient reaction time or temperature.Prolong the reaction time or cautiously increase the temperature while monitoring for the formation of the dicarboxylic acid byproduct.
Inadequate amount of hydrolyzing agent.Ensure the correct stoichiometry of the acid or base catalyst is used.
Formation of 2,6-dicarboxy-fluorobenzene Reaction conditions are too harsh.Decrease the reaction temperature, shorten the reaction time, or use a more dilute acid/base solution.
Difficult Purification Similar polarity of product and byproducts.Optimize the recrystallization solvent system. Consider column chromatography if recrystallization is ineffective. Utilize acid-base extraction to separate the acidic product from neutral impurities.

Quantitative Data on Reaction Conditions

The following table summarizes reaction conditions for the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which can serve as a starting point for optimizing the synthesis of this compound. Note that achieving the mono-acid will require further optimization from these conditions, likely involving adjustments in temperature and time to push the reaction past the amide stage for one cyano group without hydrolyzing the second.

Starting Material Reagents/Solvent Temperature (°C) Time (h) Product Yield (%) Reference
2,6-difluorobenzonitrileDeionized water35012,6-difluorobenzamide57.3Patent CN1861575A
2,6-difluorobenzonitrileDeionized water30032,6-difluorobenzamide89.4Patent CN1861575A
2,6-difluorobenzonitrileDeionized water24082,6-difluorobenzamide79.5Patent CN1861575A

Experimental Protocols

Synthesis of this compound via Partial Hydrolysis of 2,6-difluorobenzonitrile (Illustrative Protocol)

Disclaimer: This is a representative protocol derived from general principles of nitrile hydrolysis and should be optimized for specific laboratory conditions.

Materials:

  • 2,6-difluorobenzonitrile

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzonitrile (1 equivalent).

  • Hydrolysis: Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v). The molar ratio of acid to the starting material should be carefully controlled and optimized.

  • Heating: Heat the reaction mixture to reflux (the optimal temperature will need to be determined experimentally, likely in the range of 100-150°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the yield of the desired mono-acid and minimizes the formation of the di-acid byproduct.

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

  • Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Isolation: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup: 2,6-difluorobenzonitrile + H2SO4/H2O start->setup hydrolysis Partial Hydrolysis (Heating and Reflux) setup->hydrolysis monitoring Reaction Monitoring (TLC/HPLC) hydrolysis->monitoring workup Workup: Cooling & Neutralization monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction acidification Acidification with HCl extraction->acidification isolation Isolation: Filtration & Drying acidification->isolation purification Purification: Recrystallization isolation->purification product 2-Cyano-6-fluorobenzoic Acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products incomplete_reaction->side_products No increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp Yes adjust_conditions Adjust Reaction Conditions (Temp, Time, Concentration) side_products->adjust_conditions Yes optimize_purification Optimize Purification (Recrystallization, Extraction) side_products->optimize_purification No

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Common side reactions in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorinated benzoic acids via common synthetic routes.

Route 1: Diazotization of Anthranilic Acid (for 2-Fluorobenzoic Acid)

Question 1: My yield of 2-Fluorobenzoic acid is low, and I'm observing a significant amount of salicylic acid as a byproduct. What is causing this, and how can I prevent it?

Answer: The formation of salicylic acid (2-hydroxybenzoic acid) is a prevalent side reaction during the diazotization of anthranilic acid, particularly in aqueous media. The diazonium salt intermediate is susceptible to hydroxylation where water acts as a nucleophile, displacing the diazonium group.[1][2]

Troubleshooting:

  • Anhydrous Conditions: The use of anhydrous hydrogen fluoride is a common method to minimize the presence of water, thereby reducing the formation of salicylic acid.[1]

  • Solvent Choice: Employing a non-aqueous solvent system, such as methoxyethyl methyl ether with anhydrous hydrogen fluoride and sodium nitrite, can significantly suppress the hydroxylation side reaction.[1]

  • Temperature Control: It is crucial to maintain a low temperature, typically below 5°C, during the diazotization step to ensure the stability of the diazonium salt and minimize its decomposition to undesired products.[1][2]

Question 2: I'm getting a complex mixture of byproducts that are difficult to separate. Could benzyne formation be the issue?

Answer: Yes, the diazotization of anthranilic acid can lead to the formation of a highly reactive benzyne intermediate through the loss of nitrogen and carbon dioxide from the diazonium salt.[1] This intermediate can then undergo various reactions, such as Diels-Alder reactions or reactions with other nucleophiles present in the mixture, leading to a complex array of byproducts.[1]

Troubleshooting:

  • Careful Control of Reaction Conditions: Strict adherence to the recommended temperature and rates of reagent addition can help control the decomposition of the diazonium salt and minimize benzyne formation.[1]

  • Alternative Synthetic Routes: If benzyne formation is a persistent issue, consider alternative synthetic routes that do not involve the diazotization of anthranilic acid, such as the oxidation of 2-fluorotoluene.[1]

Route 2: Oxidation of Fluorotoluene

Question 3: My oxidation of a fluorotoluene is incomplete, leaving residual fluoro-benzaldehyde and fluoro-benzyl alcohol in my product. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue resulting in a mixture of the starting material, intermediate aldehyde and alcohol, and the desired carboxylic acid.[2]

Troubleshooting:

  • Choice of Oxidizing Agent: Ensure you are using a sufficiently strong oxidant (e.g., potassium permanganate, chromic acid) and the correct stoichiometry.[2]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficiently harsh conditions may lead to incomplete oxidation. Consider increasing the reaction time or temperature, but be cautious of over-oxidation.[2]

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities in the starting material or solvent.[2]

Question 4: I'm concerned about over-oxidation and potential cleavage of the aromatic ring. What are the signs of this, and how can it be avoided?

Answer: Over-oxidation can occur under harsh reaction conditions, leading to the cleavage of the aromatic ring and the formation of aliphatic acids and carbon dioxide, which will significantly reduce the yield of the desired product.[1]

Troubleshooting:

  • Milder Reaction Conditions: Use less harsh oxidizing agents or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat.[1]

  • Control of Stoichiometry: Using an excess of the fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.[1]

Route 3: Grignard Reaction followed by Carboxylation

Question 5: I'm having difficulty initiating the Grignard reaction with a fluoro-bromobenzene. What could be the problem?

Answer: The carbon-fluorine bond is very strong, which can make the formation of a Grignard reagent from a fluoro-aryl halide challenging.[1] Additionally, this synthesis is highly sensitive to moisture.[1]

Troubleshooting:

  • Magnesium Activation: The magnesium turnings must be fresh and reactive. Activating the magnesium surface by adding a small crystal of iodine or by physical crushing can help initiate the reaction.[1]

  • Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used. Any trace of water will quench the Grignard reagent.[1]

Question 6: My final product contains a significant amount of biphenyl impurity. What is the source of this side product?

Answer: The formation of biphenyls is a known side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1]

Troubleshooting:

  • Slow Addition of Aryl Halide: Adding the solution of the fluoro-aryl halide dropwise to the magnesium turnings helps to maintain a low concentration of the aryl halide in the reaction mixture, thus minimizing the coupling side reaction.[1]

  • Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct. Maintaining a gentle reflux should be sufficient.[1]

Data Presentation: Troubleshooting Summary

Synthetic Route Common Side Reaction Key Influencing Factors Recommended Action
Diazotization of Anthranilic Acid Salicylic Acid FormationWater content, TemperatureUse anhydrous conditions, non-aqueous solvents, maintain temp < 5°C.[1]
Benzyne FormationTemperature, Reagent Addition RateStrictly control reaction parameters; consider alternative routes.[1]
Oxidation of Fluorotoluene Incomplete OxidationOxidant strength, Stoichiometry, Temperature, TimeUse stronger oxidant, increase reaction time/temp cautiously.[2]
Over-oxidation/Ring CleavageHarshness of conditions, TemperatureUse milder conditions, control stoichiometry.[1]
Grignard Reaction Reaction Initiation FailureMagnesium activity, MoistureActivate magnesium, ensure strictly anhydrous conditions.[1]
Biphenyl FormationAryl halide concentration, TemperatureAdd aryl halide dropwise, maintain gentle reflux.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization

This is a conceptual protocol and should be adapted and optimized for specific laboratory conditions.

  • Diazotization: Anthranilic acid is dissolved in a suitable non-aqueous solvent (e.g., methoxyethyl methyl ether) and cooled to 0-5°C. Anhydrous hydrogen fluoride is carefully added, followed by the dropwise addition of a solution of sodium nitrite in the same solvent, maintaining the low temperature.

  • Decomposition: The resulting diazonium salt solution is then carefully heated to induce decomposition and formation of the aryl fluoride.

  • Hydrolysis: The intermediate is hydrolyzed to the carboxylic acid using appropriate acidic or basic conditions.

  • Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified, for example, by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorotoluene

This is a conceptual protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: 4-Fluorotoluene is mixed with an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

  • Oxidation: The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Visualizations

Troubleshooting_Diazotization start Low Yield of 2-Fluorobenzoic Acid byproduct Identify Byproduct(s) start->byproduct salicylic_acid Salicylic Acid Detected byproduct->salicylic_acid Hydroxylation complex_mixture Complex Mixture/Benzyne Products byproduct->complex_mixture Decomposition action_anhydrous Use Anhydrous HF / Non-Aqueous Solvent salicylic_acid->action_anhydrous action_temp_control Maintain Temp < 5°C salicylic_acid->action_temp_control complex_mixture->action_temp_control action_slow_addition Control Reagent Addition Rate complex_mixture->action_slow_addition action_alt_route Consider Alternative Synthesis Route complex_mixture->action_alt_route

Caption: Troubleshooting workflow for side reactions in the diazotization of anthranilic acid.

Experimental_Workflow_Oxidation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Mix Fluorotoluene with Oxidant reflux Heat under Reflux start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool quench Quench Excess Oxidant cool->quench filter Filter MnO2 quench->filter acidify Acidify Filtrate filter->acidify isolate Isolate Product by Filtration acidify->isolate purify Recrystallize Crude Product isolate->purify

Caption: General experimental workflow for the oxidation of fluorotoluene to fluorobenzoic acid.

References

Technical Support Center: Purification of Crude 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyano-6-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-6-methylbenzonitrile or 2-amino-6-fluorobenzonitrile.

  • Intermediates from Synthesis: For instance, if the carboxylic acid is formed by hydrolysis of a nitrile, incomplete reaction could leave residual amide intermediates.

  • Positional Isomers: Small amounts of other isomers, such as 3-cyano-2-fluorobenzoic acid, might be present depending on the regioselectivity of the synthetic reactions.

  • Byproducts from Side Reactions: In syntheses involving diazotization of an amino precursor, colored azo compounds or phenolic impurities can form.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present in the crude product.

Q2: My crude this compound is discolored (yellow or brown). How can I remove the color?

A2: Discoloration is typically due to organic impurities or byproducts from the synthesis.[1] Two effective methods for color removal are:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid significant loss of the desired product.

  • Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.

Q3: I'm having difficulty inducing crystallization during recrystallization. What should I do?

A3: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

  • Reducing the solvent volume: If too much solvent was used, you can carefully evaporate a portion of it and allow the solution to cool again.

  • Ensure a significant temperature differential: The chosen solvent should show a large difference in solubility for the compound between the boiling point and room temperature (or lower if using an ice bath).

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Poor Recovery of Product The compound is too soluble in the cold solvent.Select a solvent in which the product has low solubility at room temperature. Consider a mixed solvent system.
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask. Perform the hot filtration as quickly as possible.
Oiling Out (Product separates as a liquid) The solution is supersaturated, and the melting point of the compound is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.
Crystals are still colored Insoluble colored impurities are present.Perform a hot filtration to remove insoluble matter before cooling.
Soluble colored impurities are present.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Compounds The eluent is too polar.Decrease the polarity of the eluent. For polar compounds, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
The eluent is not polar enough.Increase the polarity of the eluent.
Column overloading.Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).
Product Tailing on the Column The carboxylic acid group is interacting strongly with the acidic silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.
Cracks or Channels in the Silica Gel Improper column packing.Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Low Recovery of Product After Extraction Incomplete acid-base reaction.Check the pH of the aqueous layer after each extraction step to ensure it is sufficiently basic (pH > 8) to deprotonate the carboxylic acid or sufficiently acidic (pH < 2) to protonate it for back-extraction.
Insufficient mixing of the layers.Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.
Emulsion Formation at the Interface The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent or solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot. Common solvents for benzoic acids include water, ethanol, methanol, or mixtures like ethanol/water.[3][4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Adsorbent and Eluent Selection: For a polar compound like this compound, silica gel is a suitable adsorbent.[5] The eluent system can be determined by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[6] Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and shake gently, venting frequently. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Quantitative Data

The following table summarizes typical (though not specific to this exact molecule) quantitative data for the purification of substituted benzoic acids. Actual results will vary based on the initial purity of the crude material.

Purification Technique Parameter Typical Value Notes
Recrystallization Yield60-90%Highly dependent on solvent choice and initial purity.
Purity ImprovementCan increase purity from ~85% to >98%May require multiple recrystallizations for very impure samples.
Column Chromatography Yield50-85%Losses can occur due to irreversible adsorption or incomplete elution.
Purity ImprovementCan increase purity to >99%Effective for separating closely related impurities.
Acid-Base Extraction Yield80-95%Generally high-yielding for acidic compounds.
Purity ImprovementEffective at removing neutral and basic impurities.Purity can be significantly increased if the main impurities are not acidic.

Visualizations

experimental_workflow crude Crude 2-Cyano-6- fluorobenzoic Acid recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography crude->column_chromatography Adsorb on silica, elute with solvent acid_base_extraction Acid-Base Extraction crude->acid_base_extraction Dissolve in organic solvent, extract with aqueous base pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product troubleshooting_logic start Purification Attempt problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes discoloration Product Discolored problem->discoloration Yes poor_separation Poor Separation problem->poor_separation Yes success Successful Purification problem->success No solution_yield Check solvent volume and cooling rate low_yield->solution_yield solution_color Use activated charcoal or re-recrystallize discoloration->solution_color solution_separation Optimize eluent polarity (TLC analysis) poor_separation->solution_separation solution_yield->start Retry solution_color->start Retry solution_separation->start Retry

References

Overcoming low yields in the synthesis of cyanobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low yields encountered during the synthesis of cyanobenzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to cyanobenzoic acid derivatives, and what are their primary challenges?

A1: The most common synthetic routes include the Sandmeyer reaction of aminobenzoic acids, transition-metal-catalyzed cyanation of halobenzoic acids, and the hydrolysis of dinitriles. Each method presents unique challenges. The Sandmeyer reaction requires careful temperature control to prevent the decomposition of the diazonium salt intermediate.[1] Transition-metal-catalyzed reactions can be sensitive to catalyst poisoning by cyanide and may require specific ligands and conditions for optimal yields.[2][3][4][5] Hydrolysis of dinitriles can sometimes lead to the formation of amide byproducts or require harsh reaction conditions.[6][7][8]

Q2: My Sandmeyer reaction for the synthesis of cyanobenzoic acid is resulting in low yields and a significant amount of dark, tarry byproducts. What are the likely causes and how can I fix this?

A2: Low yields and tarry byproducts in a Sandmeyer reaction are often due to the decomposition of the unstable diazonium salt intermediate.[1] Here are the critical parameters to control:

  • Temperature: The diazotization step must be performed at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[1]

  • Acidity: An excess of acid is crucial to prevent the diazonium salt from coupling with unreacted aminobenzoic acid, which forms colored azo compounds.[1]

  • Reagent Quality: Use fresh, high-quality sodium nitrite and copper(I) cyanide. Copper(I) salts can oxidize over time, which reduces their catalytic activity.[1]

  • Addition Rate: Add the diazonium salt solution to the copper(I) cyanide solution slowly and in a controlled manner to manage the evolution of nitrogen gas and maintain a consistent reaction temperature.[1]

Below is a troubleshooting workflow for the Sandmeyer reaction:

Sandmeyer_Troubleshooting start Low Yield / Tarry Byproducts in Sandmeyer Reaction check_temp Is temperature strictly maintained at 0-5°C during diazotization? start->check_temp check_acidity Is there an excess of acid in the reaction mixture? check_temp->check_acidity Yes solution Optimize reaction conditions: - Maintain 0-5°C - Use excess acid - Use fresh reagents - Slow, controlled addition of diazonium salt check_temp->solution No check_reagents Are NaNO2 and CuCN reagents fresh and of high quality? check_acidity->check_reagents Yes check_acidity->solution No check_reagents->solution Yes, but still low yield. Consider alternative routes. check_reagents->solution No

Caption: Troubleshooting workflow for a low-yielding Sandmeyer reaction.

Q3: I am observing low yields in the nickel-catalyzed cyanation of an aryl bromide derivative of benzoic acid. What factors could be contributing to this, and how can I improve the yield?

A3: Low yields in nickel-catalyzed cyanation of aryl halides can be attributed to several factors.[2] Key considerations for optimization include:

  • Catalyst System: The choice of nickel precursor and ligands is critical. For instance, systems like NiBr₂(PPh₃)₂ with a zinc reductant have been shown to be effective.[2]

  • Cyanide Source: Different cyanide sources such as KCN, NaCN, or Zn(CN)₂ can significantly impact the reaction's efficiency. The solubility of the cyanide salt is a crucial factor, and additives like tetrabutylammonium bromide (TBABr) can help dissolve less soluble cyanide salts.[2]

  • Solvent: The choice of solvent, such as HMPA or acetonitrile, can influence the reaction outcome.[2]

  • Reaction Conditions: Microwave irradiation has been used to improve yields and shorten reaction times in some cases.[2] For air-sensitive systems, ensuring an inert atmosphere is crucial.

Q4: When is a palladium catalyst preferred over a nickel catalyst for the cyanation of aryl halides?

A4: Both palladium and nickel catalysts are effective for the cyanation of aryl halides, but the choice often depends on the substrate and desired reaction conditions. Palladium catalysts, often used with ligands like dppf, are known for their high efficiency and broad substrate scope, including aryl bromides and electron-deficient aryl chlorides.[5] Nickel catalysts can be a more cost-effective option and have shown high efficiency for electron-deficient aryl chlorides.[2] However, palladium-catalyzed reactions can sometimes be more tolerant of a wider range of functional groups. Recent advancements in photoredox dual catalysis with nickel have enabled cyanation at room temperature under benign conditions, avoiding air-sensitive ligands and hypertoxic reagents.[4]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of the Nitrile Group to Carboxylic Acid
Symptom Possible Cause Troubleshooting Steps
Presence of amide intermediate in the final product.Incomplete hydrolysis.1. Increase reaction time and/or temperature. 2. Increase the concentration of the acid or base catalyst.[7][9] 3. For sterically hindered nitriles, consider using harsher conditions or alternative hydrolysis methods.
Low solubility of the nitrile starting material.Insufficient contact between the nitrile and the aqueous acid/base.1. Add a co-solvent to improve solubility. 2. Use a phase-transfer catalyst for biphasic reactions.[10] 3. Employ an organic-soluble strong acid catalyst like a sulfonic acid to facilitate hydrolysis.[8]
Issue 2: Low Yield in the Cyanation of Aryl Halides
Symptom Possible Cause Troubleshooting Steps
Low conversion of aryl chloride.Lower reactivity of the C-Cl bond compared to C-Br or C-I.1. Switch to a more active catalyst system, for example, a nickel-based catalyst which can be more effective for aryl chlorides.[2] 2. Increase the reaction temperature or use microwave irradiation.[2] 3. Use a stronger reducing agent if required by the catalytic cycle.
Catalyst deactivation.Poisoning of the metal catalyst by the cyanide ion.1. Use a cyanide source that has lower solubility to maintain a low concentration of free cyanide in the solution.[3] 2. Incorporate an additive, such as zinc formate dihydrate with Pd/C, to reactivate the catalyst.[5]
Poor yield with electron-rich aryl halides.Difficulty in the oxidative addition step of the catalytic cycle.1. Choose a more electron-rich ligand for the metal catalyst to facilitate oxidative addition. 2. Consider a different catalytic system, such as a photoredox-nickel dual catalysis, which can be effective for a broader range of substrates.[4]

Experimental Protocols

Protocol 1: Sandmeyer Reaction for the Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Diazotization:

    • Dissolve 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5°C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).[1]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of KCN or NaCN in water.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from the first step to the CuCN solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Sandmeyer_Workflow cluster_diazotization 1. Diazotization cluster_cyanation 2. Cyanation cluster_workup 3. Work-up and Purification A Dissolve 4-aminobenzoic acid in acid B Cool to 0-5°C A->B C Slowly add NaNO2 solution B->C D Stir and test with starch-iodide paper C->D F Slowly add diazonium salt solution to CuCN solution D->F E Prepare cold CuCN solution E->F G Warm to complete reaction F->G H Neutralize and extract I Wash, dry, and concentrate H->I J Purify by recrystallization or chromatography I->J Catalytic_Cycle M0 M(0) MII_A Ar-M(II)-X M0->MII_A Oxidative Addition (Ar-X) MII_B Ar-M(II)-CN MII_A->MII_B Transmetalation or Ligand Exchange (CN-) MII_B->M0 Reductive Elimination (Ar-CN)

References

Troubleshooting incomplete oxidation of precursors to 2-Cyano-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-fluorobenzoic acid, with a specific focus on challenges related to the incomplete oxidation of its precursors.

Troubleshooting Incomplete Oxidation of 2-Methyl-6-fluorobenzonitrile

The oxidation of 2-methyl-6-fluorobenzonitrile to this compound is a common synthetic route. However, incomplete conversion is a frequent issue. This guide addresses potential causes and solutions for this problem.

Diagram of the Oxidation Pathway

Oxidation_Pathway Oxidation of 2-Methyl-6-fluorobenzonitrile Precursor 2-Methyl-6-fluorobenzonitrile Intermediate Manganese Ester Intermediate Precursor->Intermediate Oxidation Product This compound Intermediate->Product Workup (Acidification) Side_Product_1 Unreacted Starting Material Intermediate->Side_Product_1 Incomplete Reaction Side_Product_2 2-Cyano-6-fluorobenzamide (Hydrolysis Product) Product->Side_Product_2 Over-reaction/ Harsh Conditions Reagent KMnO4 (Potassium Permanganate) Reagent->Intermediate Troubleshooting_Workflow Troubleshooting Incomplete Oxidation Start Incomplete Oxidation Observed Check_Stoichiometry Verify KMnO4 Stoichiometry (Molar Ratio) Start->Check_Stoichiometry Check_Temperature Assess Reaction Temperature Check_Stoichiometry->Check_Temperature Correct Increase_KMnO4 Increase KMnO4 to 2.1-2.2 eq. Check_Stoichiometry->Increase_KMnO4 Incorrect Check_Time Evaluate Reaction Time Check_Temperature->Check_Time Optimal Increase_Temp Increase Temperature to 70-80°C Check_Temperature->Increase_Temp Too Low Check_Purity Analyze Purity of Starting Material Check_Time->Check_Purity Sufficient Increase_Time Increase Reaction Time (Monitor by TLC/HPLC) Check_Time->Increase_Time Too Short Purify_Precursor Purify Precursor (Recrystallization/Distillation) Check_Purity->Purify_Precursor Impure Success Reaction Complete Check_Purity->Success Pure Increase_KMnO4->Success Increase_Temp->Success Increase_Time->Success Purify_Precursor->Success Experimental_Workflow Experimental Protocol for Oxidation Start Start Setup Combine Precursor and NaOH(aq) in a flask Start->Setup Add_KMnO4 Slowly add KMnO4 portions Setup->Add_KMnO4 Heat_React Heat to 70-80°C for 4-6h (Monitor by TLC/HPLC) Add_KMnO4->Heat_React Cool_Quench Cool to RT and quench with NaHSO3(aq) Heat_React->Cool_Quench Filter Filter through Celite to remove MnO2 Cool_Quench->Filter Acidify Acidify filtrate with HCl to pH 1-2 Filter->Acidify Isolate Collect precipitate by vacuum filtration Acidify->Isolate Purify Recrystallize the crude product Isolate->Purify End End Purify->End

Technical Support Center: Catalyst Selection for Reactions Involving 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. FAQs and Troubleshooting Guides

Suzuki-Miyaura Coupling

Q1: I am experiencing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are common due to a combination of steric hindrance and electronic effects. The ortho-cyano and -fluoro groups sterically encumber the reaction center, making it difficult for the palladium catalyst to perform the oxidative addition. Additionally, the electron-withdrawing nature of these groups can deactivate the aromatic ring.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts are often ineffective.

    • Recommended Catalysts: Use air-stable palladium pre-catalysts such as those from the G3 or G4 Buchwald series (e.g., XPhos Pd G3, SPhos Pd G4).

    • Recommended Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald ligands like SPhos, XPhos, and RuPhos are excellent choices for sterically hindered substrates. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for oxidative addition.

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Recommended Bases: A moderately strong base like potassium phosphate (K₃PO₄) is often effective. For more challenging couplings, a stronger base such as cesium carbonate (Cs₂CO₃) may be necessary. Ensure the base is anhydrous and finely powdered for optimal results.

  • Solvent and Temperature:

    • Recommended Solvents: Anhydrous, degassed polar aprotic solvents such as 1,4-dioxane or toluene are commonly used.

    • Temperature: The reaction typically requires heating, often in the range of 80-110 °C.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A2: These are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere and that all solvents and reagents are properly degassed.

  • Protodeboronation: This can occur with unstable boronic acids, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for this. Additionally, ensure your reaction time is not unnecessarily long; monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What catalyst system should I use?

A3: Similar to the Suzuki coupling, the steric hindrance and electronic properties of this compound make Buchwald-Hartwig amination challenging. The choice of ligand is paramount.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Recommended Catalysts: Palladium pre-catalysts are generally preferred for their reliability in forming the active catalytic species.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. For primary amines, ligands like BrettPhos can be effective. For a broader range of amines, including secondary amines and challenging heterocycles, ligands such as XantPhos and BippyPhos have shown great utility.[1]

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may require screening.

  • Solvent and Temperature:

    • Recommended Solvents: Anhydrous, deoxygenated toluene or 1,4-dioxane are typical solvents.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.

Q4: My starting material is being consumed, but I am not forming the desired product, or I am seeing a complex mixture of byproducts.

A4: This could be due to several factors:

  • Catalyst Poisoning: The cyano group or the amine itself can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may help.

  • Side Reactions: Unproductive side reactions like β-hydride elimination can occur, leading to hydrodehalogenation of the starting material. The choice of ligand and base can influence this.

  • Reaction with the Carboxylic Acid: The carboxylic acid moiety can potentially interact with the base or the catalyst. It may be beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the amination, followed by deprotection.

Decarboxylation

Q5: I want to perform a decarboxylation of this compound. What catalytic conditions are recommended?

A5: The decarboxylation of aromatic carboxylic acids, especially those activated by electron-withdrawing groups, can be achieved under various conditions.

Recommended Approaches:

  • Thermal Decarboxylation: Heating the substrate, sometimes in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline, is a classical method.

  • Photocatalytic Decarboxylation: Recent advancements have shown that photobiocatalytic methods using enzymes like fatty acid photodecarboxylase can be highly efficient under mild conditions, though this is a more specialized approach.[2]

  • Metal-Catalyzed Decarboxylation: Bimetallic nanoparticle catalysts, such as iron-ruthenium on a supported ionic liquid phase, have been shown to be effective for the decarboxylation of hydroxybenzoic acids under a hydrogen atmosphere.[3] This approach might be adaptable for this compound.

Hydrogenation of the Nitrile Group

Q6: I need to selectively reduce the cyano group of this compound to an aminomethyl group. What catalysts are suitable for this transformation?

A6: The catalytic hydrogenation of a nitrile to a primary amine can be achieved with several catalyst systems. The presence of the carboxylic acid and the fluorine atom should be considered when selecting the catalyst to avoid unwanted side reactions.

Recommended Catalysts:

  • Raney Nickel or Raney Cobalt: These are classic and effective catalysts for nitrile hydrogenation. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amines.

  • Rhodium Catalysts: Rhodium-based catalysts, often in a two-phase solvent system with a basic substance, can be used for the hydrogenation of nitriles to primary amines under relatively mild conditions.

  • Ruthenium Catalysts: Certain ruthenium complexes have been shown to be effective for the hydrogenation of nitriles.

Important Considerations:

  • Pressure and Temperature: These reactions are typically performed under hydrogen pressure (from about 15 to 5000 psig) and at temperatures ranging from 20 °C to 250 °C.[4][5]

  • Solvent: Solvents like ethanol, methanol, or ethers (e.g., 1,4-dioxane, THF) are commonly used.

II. Data Presentation: Catalyst Performance

Due to the limited availability of specific quantitative data for reactions directly involving this compound in the public domain, the following tables provide representative data for analogous or related reactions. This information should serve as a valuable starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

Aryl HalideBoronic AcidPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-11012-24>80 (Est.)[6]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene10012-24~90[7]
3-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3)H₂ORT1.595[8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide/SulfonateAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
6-Bromoflavone Derivative2-FluoroanilinePd₂(dba)₃ (5)XantPhos (10)Cs₂CO₃ (1.4)Toluene1101250[9]
Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ (15)BINAP (19)Cs₂CO₃ (1.4)Toluene904861[10]
3,6-DibromocarbazoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.4)Toluene1001695

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol is a starting point and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., a derivative of this compound, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and will likely require optimization of the ligand and base for this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Reactants Add Aryl Halide, Boronic Acid/Amine, & Base Start->Add_Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reactants->Inert_Atmosphere Add_Catalyst_Ligand Add Pd Pre-catalyst & Ligand Inert_Atmosphere->Add_Catalyst_Ligand Add_Solvent Add Degassed Solvent Add_Catalyst_Ligand->Add_Solvent Heat_Stir Heat & Stir (80-120 °C) Add_Solvent->Heat_Stir Monitor_Progress Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor_Progress Periodically Cool_Quench Cool to RT & Quench Monitor_Progress->Cool_Quench Reaction Complete Extraction Extraction with Organic Solvent Cool_Quench->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification End End Purification->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic Start Low Yield in Cross-Coupling of this compound Check_Catalyst Is an appropriate catalyst system being used? Start->Check_Catalyst Use_Bulky_Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos, XantPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the base appropriate and of high quality? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Stronger_Base Screen Bases (K3PO4, Cs2CO3, NaOtBu) Ensure anhydrous & powdered Check_Base->Use_Stronger_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Use_Stronger_Base->Check_Conditions Optimize_Conditions Ensure inert atmosphere. Use degassed, anhydrous solvent. Optimize temperature (80-120 °C). Check_Conditions->Optimize_Conditions No Consider_Protection Consider protecting the carboxylic acid group. Check_Conditions->Consider_Protection Yes

Caption: Troubleshooting logic for catalyst selection in cross-coupling reactions.

References

Technical Support Center: Managing Reactions with 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 2-Cyano-6-fluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

Q2: What are the potential consequences of moisture contamination in reactions with this compound?

Moisture can have several detrimental effects on reactions involving this compound:

  • Hydrolysis of Activated Intermediates: In reactions such as amide or ester formations, the carboxylic acid is activated using a coupling reagent. Water can hydrolyze these activated intermediates (e.g., acyl chlorides, active esters) back to the carboxylic acid, thus quenching the desired reaction.[1]

  • Side Reactions of the Cyano Group: Under certain conditions, particularly with changes in pH, the cyano group can undergo hydrolysis to form an amide or even the corresponding carboxylic acid, leading to impurities.[2]

  • Deactivation of Reagents: Moisture can decompose or deactivate sensitive reagents commonly used in conjunction with this compound, such as organometallics or certain coupling agents.

Q3: How should I properly store and handle this compound?

To maintain the integrity of this compound, adhere to the following storage and handling procedures:

  • Storage: Store the reagent in its original, tightly sealed container at the recommended temperature of 2-8°C.

  • Handling: Whenever possible, handle the solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon). If a glove box is unavailable, minimize the exposure time to the atmosphere. Use dry spatulas and weigh the compound quickly.

Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often suitable, or they can be dried using appropriate techniques (e.g., distillation from a drying agent, passing through a solvent purification system).

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for the transfer of reagents and solvents.

  • Reagents: Ensure all other reagents, especially amines and bases, are anhydrous.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product yield in an amide coupling reaction. Moisture contamination: Hydrolysis of the activated carboxylic acid intermediate.- Ensure all glassware is rigorously dried. - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere.
Incomplete activation of the carboxylic acid: Steric hindrance from the ortho-fluoro and cyano groups can slow down the activation step.- Choose a more powerful coupling reagent suitable for hindered acids (e.g., HATU, COMU). - Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents). - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Poor nucleophilicity of the amine: The amine used may be too sterically hindered or electronically deactivated.- Consider using a more nucleophilic amine if the project allows. - Increase the reaction temperature or prolong the reaction time.
Formation of an unexpected amide byproduct (hydrolysis of the cyano group). Harsh reaction conditions (e.g., strong acid or base, high temperature) in the presence of water. - Use milder reaction conditions. - Ensure the reaction is performed under anhydrous conditions. - Purify the product carefully to remove this impurity.
Difficulty in purifying the final product. Presence of unreacted starting material and/or byproducts from moisture-related side reactions. - Optimize the reaction to go to completion. - During workup, use a wash with a saturated brine solution to remove the bulk of any water. - Employ appropriate chromatographic techniques for purification.

Experimental Protocol: Amide Coupling of this compound with 4-Fluoroaniline

This protocol describes a representative amide coupling reaction under anhydrous conditions.

Materials:

  • This compound

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and assemble under a positive pressure of nitrogen.

    • Allow all reagents to warm to room temperature before use.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF via a dry syringe.

    • Add 4-fluoroaniline (1.05 eq) to the solution.

    • Add DIPEA (2.5 eq) to the reaction mixture.

    • In a separate vial, weigh HATU (1.2 eq) and add it to the reaction mixture in one portion.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-fluorophenyl)-2-cyano-6-fluorobenzamide.

Data Presentation

The following table summarizes the expected qualitative impact of moisture on a typical amide coupling reaction using this compound.

Moisture Content Expected Yield Purity of Crude Product Primary Byproducts
< 50 ppm (Anhydrous) High (>90%)HighMinimal
~500 ppm (Standard Grade Solvent) Moderate (50-70%)ModerateUnreacted this compound
>1000 ppm (Wet Solvent) Low (<30%)LowSignificant amount of unreacted starting material, potential hydrolysis of the cyano group.

Visualizations

Troubleshooting Workflow for Low Yield in Amide Coupling

TroubleshootingWorkflow Troubleshooting Low Yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture moisture_present Moisture Likely Present check_moisture->moisture_present Yes check_activation Check Carboxylic Acid Activation check_moisture->check_activation No implement_drying Implement Rigorous Drying Protocols: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere moisture_present->implement_drying rerun_reaction1 Re-run Reaction implement_drying->rerun_reaction1 success Successful Reaction rerun_reaction1->success activation_issue Activation Issue Likely check_activation->activation_issue Yes check_amine Check Amine Reactivity check_activation->check_amine No optimize_coupling Optimize Coupling Conditions: - Use stronger coupling agent (e.g., HATU) - Increase equivalents of coupling agent - Pre-activate the acid activation_issue->optimize_coupling rerun_reaction2 Re-run Reaction optimize_coupling->rerun_reaction2 rerun_reaction2->success amine_issue Amine Reactivity Issue Likely check_amine->amine_issue Yes check_amine->success No, other issues modify_conditions Modify Reaction Conditions: - Increase temperature - Prolong reaction time - Consider a different amine amine_issue->modify_conditions rerun_reaction3 Re-run Reaction modify_conditions->rerun_reaction3 rerun_reaction3->success

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

Signaling Pathway Context: Kinase Inhibitor Synthesis

This compound is a valuable building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target signaling pathways that are dysregulated in cancer cells. The diagram below illustrates a simplified generic kinase signaling pathway and indicates where a synthesized inhibitor would act.

KinaseSignalingPathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates & Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates & Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Leads to inhibitor Kinase Inhibitor (Synthesized from This compound) inhibitor->kinase_b Inhibits

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for a synthesized inhibitor.

References

Technical Support Center: Regioselective Fluorination of Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective fluorination of benzoic acid precursors.

Troubleshooting Guides

This section addresses common issues encountered during the fluorination of benzoic acid precursors, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity with a Mixture of ortho, meta, and para Isomers

Potential Cause Recommended Solution
Ineffective Directing Group: The inherent directing effect of the carboxylic acid group favors ortho substitution. For meta or para fluorination, an external directing group might be necessary, or the conditions may not be optimal for the desired selectivity.[1][2]For ortho-selectivity: Utilize the carboxylic acid as a native directing group. Palladium-catalyzed C-H fluorination can be effective, though yields may vary.[3] For meta or para-selectivity: Employ a removable directing group designed to position the catalyst at the desired C-H bond. Nitrile-based sulfonamide directing groups have been successfully used for meta-selective functionalization.[4]
Steric and Electronic Effects: Substituents already present on the benzoic acid ring can significantly influence the regioselectivity of the fluorination reaction.[1] Electron-donating groups generally direct ortho and para, while electron-withdrawing groups favor meta substitution.[5]Carefully consider the electronic properties of your substrate. For substrates with strong directing groups of their own, achieving alternative regioselectivity can be challenging. It may be necessary to introduce the fluorine atom earlier in the synthetic sequence before installing such groups.
Reaction Conditions: Temperature, solvent, and the choice of fluorinating agent can all impact the regioselectivity of the reaction.[6]Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[6] Solvent: The polarity of the solvent can influence the reaction's outcome. Screening a range of solvents is advisable to find the optimal conditions.[6] Fluorinating Reagent: Different fluorinating agents can exhibit varying degrees of selectivity. For example, in electrophilic fluorination, the choice between reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) can be critical.[1][7]

Issue 2: Low or No Conversion of the Starting Material

Potential Cause Recommended Solution
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can decompose if not handled under anhydrous conditions.[1]Ensure all reagents and solvents are thoroughly dried. Use freshly opened or properly stored fluorinating agents. Consider using reagents known for their stability, such as certain commercially available electrophilic N-F reagents.
Catalyst Inactivity: In catalyzed reactions, the catalyst may be poisoned by impurities or may not be suitable for the specific substrate.Ensure the catalyst is of high purity and handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts). Screen different catalysts or ligands if the initial choice is ineffective. For palladium-catalyzed reactions, the choice of ligand is crucial.[3]
Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary.[6] However, be aware that higher temperatures can sometimes lead to decreased regioselectivity.[6]

Issue 3: Formation of Undesired Byproducts (e.g., Decomposition, Protodefluorination)

Potential Cause Recommended Solution
Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to the decomposition of the starting material or product.Employ milder reaction conditions. Photoredox catalysis, for instance, often proceeds at room temperature and can be a good alternative to high-temperature methods.[8][9][10][11]
Incompatible Functional Groups: The substrate may contain functional groups that are not stable to the fluorination conditions.Protect sensitive functional groups before carrying out the fluorination reaction. Alternatively, choose a fluorination method known for its high functional group tolerance. Late-stage fluorination techniques are specifically designed for complex molecules with various functional groups.[12][13]
Presence of Water: Water can act as a competing nucleophile or lead to the decomposition of reagents and intermediates.[6]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is a "directing group" and why is it important for regioselectivity in the fluorination of benzoic acids?

A1: A directing group is a functional group on a substrate that guides a reagent or catalyst to a specific position on the molecule.[2][14][15] In the context of benzoic acids, the carboxylic acid group itself can act as a "native" directing group, typically favoring fluorination at the ortho position through the formation of a stable cyclic intermediate with a metal catalyst.[2][3] For fluorination at the meta or para positions, an external, often removable, directing group is attached to the molecule to steer the reaction to the desired C-H bond.[4]

Q2: What are the main differences between electrophilic and nucleophilic fluorination methods for benzoic acid precursors?

A2: Electrophilic fluorination involves the use of a fluorine source that acts as an electrophile ("F+"), which attacks the electron-rich aromatic ring of the benzoic acid. The regioselectivity is governed by the electronic effects of the substituents on the ring. Nucleophilic fluorination, on the other hand, employs a nucleophilic fluoride source ("F-") to displace a leaving group on the aromatic ring. This method is typically used for arenes that are activated towards nucleophilic aromatic substitution (SNAr), often requiring electron-withdrawing groups on the ring.

Q3: Can photoredox catalysis be used for the regioselective fluorination of benzoic acids?

A3: Yes, photoredox catalysis has emerged as a powerful method for the fluorination of benzoic acids, often proceeding under mild conditions.[8][9][10][11] For instance, direct decarboxylative fluorination of benzoic acids can be achieved using visible light and a suitable photocatalyst.[8][9][10][11] This method can tolerate a range of functional groups and has been successfully applied to various substituted benzoic acids.[8][9]

Q4: How can I minimize the formation of di-fluorinated products?

A4: The formation of di-fluorinated products can be a challenge, especially when trying to achieve mono-fluorination. To minimize this, you can try the following:

  • Control the stoichiometry: Use a limited amount of the fluorinating agent (e.g., 1.0 to 1.2 equivalents).

  • Lower the reaction temperature: This can help to increase the selectivity for the mono-fluorinated product.

  • Monitor the reaction closely: Stop the reaction as soon as the desired mono-fluorinated product is formed in a sufficient amount, as determined by TLC or LC-MS.

Data Presentation

Table 1: Comparison of Regioselective Fluorination Methods for Benzoic Acid Derivatives

MethodPositionCatalyst/ReagentSolventTemp. (°C)Yield/Conversion (%)Reference
Palladium-Catalyzed C-H FluorinationorthoPd(OAc)₂ / Ligand / N-Fluoro-2,4,6-trimethylpyridinium triflateNMP120Up to 13% (isolated yield)[3][16]
Nucleophilic Fluorination of AryliodoxolonesorthoCsFDMF80Up to 78% (NMR yield)[17][18]
Photoredox Decarboxylative ¹⁸F-Fluorinationipso[Cu(MeCN)₄]BF₄ / Cu(OTf)₂ / [¹⁸F]KF/K₂₂₂MeCNrt16-40% (RCC)[8][9][10][11]
Palladium-Catalyzed meta-C-H Olefination (precursor to fluorination)metaPd(OAc)₂ / Nitrile-sulfonamide DGO₂ (oxidant)100Good yields[4]

Note: RCC stands for Radiochemical Conversion. DG stands for Directing Group.

Experimental Protocols

Protocol 1: Palladium-Catalyzed ortho-C-H Fluorination of Benzoic Acid

This protocol is adapted from the general principles of palladium-catalyzed C-H activation.[3][16]

  • Materials: Benzoic acid derivative, Pd(OAc)₂ (palladium(II) acetate), a suitable ligand (e.g., a pyridone-based ligand), an electrophilic fluorinating agent (e.g., N-Fluoro-2,4,6-trimethylpyridinium triflate), and an appropriate solvent (e.g., N-Methyl-2-pyrrolidone - NMP).

  • Procedure: a. To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the benzoic acid derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%). b. Add the anhydrous solvent (e.g., 5 mL of NMP). c. Add the electrophilic fluorinating agent (1.2 mmol, 1.2 equivalents). d. Seal the vessel and heat the reaction mixture to 120 °C with stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature. g. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Protocol 2: Photoredox-Mediated Decarboxylative Fluorination of a Benzoic Acid

This protocol is based on visible-light-mediated decarboxylative fluorination methods.[8][9][10][11]

  • Materials: Benzoic acid derivative, a copper catalyst (e.g., [Cu(MeCN)₄]BF₄ and Cu(OTf)₂), a fluoride source (e.g., KF), a phase transfer catalyst (e.g., Kryptofix 222 - K₂₂₂), and a suitable solvent (e.g., acetonitrile - MeCN).

  • Procedure: a. To a reaction vial, add the benzoic acid derivative (25 µmol), [Cu(MeCN)₄]BF₄ (2.5 eq), Cu(OTf)₂ (2.5 eq), and KF (2.5 eq). b. In a separate vial, prepare the [¹⁸F]KF/K₂₂₂ complex if performing radiofluorination. c. Add the fluoride source to the reaction vial containing the other reagents in 1.0 mL of MeCN. d. Irradiate the reaction mixture with a 365 nm LED light source for 2 hours with stirring.[8][9] e. After the reaction is complete, the conversion can be determined by radio-HPLC for radiolabeled products or standard analytical techniques for cold fluorine reactions. f. The product can be purified using standard chromatographic techniques.

Mandatory Visualization

Troubleshooting_Workflow start Experiment: Regioselective Fluorination of Benzoic Acid issue Problem Encountered start->issue poor_regio Poor Regioselectivity (Mixture of Isomers) issue->poor_regio Isomer mixture? low_conversion Low or No Conversion issue->low_conversion No reaction? byproducts Byproduct Formation issue->byproducts Side products? check_dg Evaluate Directing Group Strategy poor_regio->check_dg check_conditions Optimize Reaction Conditions (Temp, Solvent, Reagent) poor_regio->check_conditions check_reagents Verify Reagent Activity (Fluorinating Agent, Catalyst) low_conversion->check_reagents check_kinetics Adjust Reaction Time/ Temperature low_conversion->check_kinetics check_compatibility Assess Functional Group Compatibility / Protect if needed byproducts->check_compatibility check_water Ensure Anhydrous Conditions byproducts->check_water solution Improved Regioselectivity and Yield check_dg->solution check_conditions->solution check_reagents->solution check_kinetics->solution check_compatibility->solution check_water->solution

Caption: Troubleshooting workflow for regioselective fluorination.

Experimental_Workflow prep 1. Prepare Dry Reaction Vessel and Reagents add_reagents 2. Add Substrate, Catalyst, and Ligand (if applicable) prep->add_reagents add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent add_fluorinating_agent 4. Add Fluorinating Agent add_solvent->add_fluorinating_agent reaction 5. Heat / Irradiate Reaction with Stirring add_fluorinating_agent->reaction monitor 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench and Work-up monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize Final Product purify->characterize

Caption: General experimental workflow for fluorination reactions.

References

Scale-up challenges for the synthesis of 2-Cyano-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Cyano-6-fluorobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and scale-up.

Troubleshooting Guide

Issue 1: Low Yield in the Sandmeyer Reaction (Conversion of 2-Amino-6-fluorobenzonitrile to 2-Cyano-6-fluorobenzonitrile)

Question: My Sandmeyer reaction is resulting in a low yield of 2-Cyano-6-fluorobenzonitrile. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Sandmeyer cyanation are a common issue, often stemming from the instability of the intermediate diazonium salt and competing side reactions. Here are the primary factors to investigate:

  • Inadequate Temperature Control: The diazotization step (formation of the diazonium salt from the amine) is highly exothermic and the resulting salt is thermally unstable. Temperatures should be strictly maintained between 0-5 °C to prevent premature decomposition, which leads to the formation of phenolic impurities and loss of yield.

  • Slow or Inefficient Diazotization: The addition of sodium nitrite should be slow and controlled to ensure the complete conversion of the starting aniline to the diazonium salt. Incomplete conversion will leave unreacted starting material, complicating purification.

  • Suboptimal pH: The reaction is typically carried out in a strongly acidic medium. Insufficient acidity can lead to the formation of unwanted azo compounds.

  • Copper Catalyst Issues: The copper(I) cyanide catalyst must be of good quality and used in the correct stoichiometric amount. The catalyst can be deactivated by impurities.

  • Gaseous Nitrogen Evolution: The vigorous evolution of nitrogen gas can lead to foaming and loss of material, especially in larger scale reactions.

Troubleshooting Steps:

  • Optimize Temperature Control: Use a reliable cooling bath (e.g., ice-salt or a chiller) to maintain the reaction temperature between 0-5 °C during diazotization.

  • Controlled Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.

  • Ensure Sufficient Acidity: Use a sufficient excess of a strong acid like HCl or H₂SO₄.

  • Catalyst Quality: Use freshly prepared or high-purity copper(I) cyanide.

  • Anti-foaming Agent: On a larger scale, consider the addition of a small amount of a suitable anti-foaming agent.

Issue 2: Incomplete Hydrolysis of 2-Cyano-6-fluorobenzonitrile

Question: The hydrolysis of 2-Cyano-6-fluorobenzonitrile to this compound is stalling, leaving a significant amount of unreacted nitrile. How can I drive the reaction to completion?

Answer: The hydrolysis of aryl nitriles can be sluggish due to the stability of the cyano group. Incomplete hydrolysis is a frequent challenge.[1] Key factors include:

  • Insufficiently Harsh Conditions: The reaction often requires strong acids (e.g., concentrated sulfuric acid) or bases (e.g., sodium hydroxide) and elevated temperatures to proceed at a reasonable rate.

  • Poor Solubility: The starting nitrile may have low solubility in the aqueous acidic or basic medium, limiting the reaction rate.

  • Reaction Time: The hydrolysis can be slow, and insufficient reaction time will result in incomplete conversion.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of product degradation. Refluxing is often necessary.[1]

  • Use a Co-solvent: The addition of a water-miscible organic solvent can improve the solubility of the starting nitrile.

  • Extend Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) and continue until the starting material is consumed.

  • Choice of Acid/Base: While both acidic and basic conditions can be effective, the choice may depend on the stability of the product and the ease of work-up.[1]

Issue 3: Formation of Impurities During Synthesis

Question: My final product of this compound is contaminated with impurities. What are the likely side products and how can I minimize their formation?

Answer: Impurity formation can occur at both the Sandmeyer and hydrolysis stages. Common impurities include:

  • Phenolic Compounds: Formed from the reaction of the diazonium salt with water if the temperature is not adequately controlled during the Sandmeyer reaction.

  • Unreacted Starting Materials: Incomplete reactions in either step will lead to contamination with 2-amino-6-fluorobenzonitrile or 2-Cyano-6-fluorobenzonitrile.

  • Decarboxylation Product: Under harsh hydrolysis conditions, the final product can potentially decarboxylate to form 2-fluorobenzonitrile.

Mitigation Strategies:

  • Strict Temperature Control: As mentioned, maintain low temperatures (0-5 °C) during diazotization.

  • Reaction Monitoring: Use analytical techniques to ensure reactions go to completion.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system to remove most impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical laboratory and potential industrial synthesis involves a two-step process:

  • Sandmeyer Reaction: 2-Amino-6-fluorobenzonitrile is diazotized with sodium nitrite in a strong acid, followed by reaction with a cyanide source, typically copper(I) cyanide, to yield 2-Cyano-6-fluorobenzonitrile.

  • Hydrolysis: The resulting 2-Cyano-6-fluorobenzonitrile is then hydrolyzed under acidic or basic conditions to give the final product, this compound.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the Sandmeyer reaction:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally sensitive and can decompose explosively. Strict temperature control is paramount.

  • Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas, which must be safely vented to avoid pressure buildup.

  • Toxicity of Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and its impurities. A common approach involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterStep 1: Sandmeyer ReactionStep 2: Hydrolysis
Starting Material 2-Amino-6-fluorobenzonitrile2-Cyano-6-fluorobenzonitrile
Key Reagents Sodium Nitrite, Copper(I) Cyanide, Strong Acid (e.g., HCl)Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH)
Solvent Water, AcidWater
Temperature 0-5 °C (Diazotization), Room Temp to 50 °C (Cyanation)Reflux (typically >100 °C)
Typical Reaction Time 2-4 hours4-24 hours
Typical Yield 70-85%80-95%

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-6-fluorobenzonitrile via Sandmeyer Reaction

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-6-fluorobenzonitrile in a mixture of concentrated HCl and water.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • The product can be isolated by extraction with a suitable organic solvent, followed by washing and drying of the organic layer.

  • The solvent is then removed under reduced pressure to yield the crude product.

Protocol 2: Hydrolysis of 2-Cyano-6-fluorobenzonitrile to this compound

Materials:

  • 2-Cyano-6-fluorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2-Cyano-6-fluorobenzonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis start 2-Amino-6-fluorobenzonitrile diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization cyanation Cyanation (CuCN) diazotization->cyanation product1 2-Cyano-6-fluorobenzonitrile cyanation->product1 hydrolysis Hydrolysis (H2SO4, H2O, Reflux) product1->hydrolysis product2 This compound (Crude) hydrolysis->product2 purification Purification (Recrystallization) product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_sandmeyer Sandmeyer Reaction Issues cluster_hydrolysis Hydrolysis Issues issue Low Yield or Impure Product temp_control Inadequate Temperature Control (> 5°C) issue->temp_control Check Step 1 incomplete_diaz Incomplete Diazotization issue->incomplete_diaz Check Step 1 side_reactions Side Reactions (e.g., Phenol Formation) issue->side_reactions Check Step 1 incomplete_hydro Incomplete Hydrolysis issue->incomplete_hydro Check Step 2 harsh_conditions Harsh Conditions (Degradation) issue->harsh_conditions Check Step 2 unreacted_nitrile Unreacted Nitrile issue->unreacted_nitrile Check Step 2 solution_temp Solution: Maintain 0-5°C temp_control->solution_temp solution_diaz Solution: Slow NaNO2 Addition incomplete_diaz->solution_diaz side_reactions->solution_temp solution_purify Solution: Recrystallization side_reactions->solution_purify solution_hydro Solution: Increase Temp/Time incomplete_hydro->solution_hydro harsh_conditions->solution_purify unreacted_nitrile->solution_hydro

Caption: Troubleshooting logic for synthesis challenges.

References

Analytical methods for monitoring reaction progress of 2-Cyano-6-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress during the synthesis of 2-Cyano-6-fluorobenzoic acid, typically via the hydrolysis of 2-Cyano-6-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the hydrolysis of 2-Cyano-6-fluorobenzonitrile?

A1: The most common and effective methods for real-time or quasi-real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice depends on the desired level of detail, speed, and available equipment.

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method to qualitatively assess reaction progress.[1] By co-spotting the starting material, a reaction aliquot, and a standard of the product (if available), you can visually track the consumption of the nitrile starting material and the formation of the carboxylic acid product.

Q3: What is the best method for quantifying the conversion of starting material to product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurate quantification of reaction components.[2][3] By creating a calibration curve with standards of known concentrations, you can determine the precise concentration of the starting material, product, and any quantifiable impurities over time. Quantitative NMR (qNMR) is also a powerful technique for direct purity and concentration determination without needing a specific reference standard for the analyte.[2]

Q4: Can I use spectroscopic methods to monitor the reaction?

A4: Yes. FTIR spectroscopy is excellent for observing the change in key functional groups. You can monitor the disappearance of the characteristic nitrile (C≡N) stretching peak and the appearance of the broad hydroxyl (O-H) and carbonyl (C=O) peaks of the carboxylic acid.[4][5] NMR spectroscopy provides detailed structural information, allowing you to track changes in the chemical environment of specific protons or fluorine atoms as the reaction progresses.[6][7]

Troubleshooting Guide

Issue 1: My TLC plate shows overlapping spots for the starting material and product.

  • Cause: The solvent system (mobile phase) is not providing adequate separation.

  • Solution: Adjust the polarity of the mobile phase. For separating a less polar nitrile from a more polar carboxylic acid, try increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your nonpolar solvent (e.g., hexane or dichloromethane). Adding a small amount of acetic or formic acid to the mobile phase can sharpen the spot for the carboxylic acid product by suppressing its ionization.

Issue 2: The HPLC chromatogram shows broad or tailing peaks for the this compound.

  • Cause: The carboxylic acid group is interacting with the silica backbone of the C18 column. This is common for acidic analytes.

  • Solution: Acidify the mobile phase by adding 0.1% formic acid or trifluoroacetic acid (TFA).[3] This suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of the analyte.[3]

Issue 3: The reaction appears stalled; TLC/HPLC shows a significant amount of starting material even after prolonged reaction time.

  • Cause: The hydrolysis of nitriles can be slow or incomplete under certain conditions.[8] This could be due to insufficient temperature, incorrect pH (for acid or base-catalyzed hydrolysis), or deactivation of a catalyst.

  • Solution:

    • Verify Conditions: Double-check the reaction temperature and the concentration of the acid or base catalyst.[8]

    • Increase Temperature: Gently increasing the reaction temperature can often drive the hydrolysis to completion.[8]

    • Monitor Actively: Use your chosen analytical method to take time points more frequently to understand the reaction kinetics. If the reaction has flatlined, adjustments are necessary.

Issue 4: NMR analysis is difficult due to overlapping signals in the aromatic region.

  • Cause: The proton signals for the aromatic rings of the starting material and product may be in a similar region of the ¹H NMR spectrum.

  • Solution:

    • Use ¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR spectroscopy can be a powerful alternative. The fluorine signal will likely have a distinct chemical shift for the starting material versus the product, providing a clear way to monitor the reaction.

    • Use ¹³C NMR: Track the disappearance of the nitrile carbon (~115-125 ppm) and the appearance of the carboxylic acid carbon (~165-185 ppm). While less sensitive than ¹H NMR, it can provide unambiguous confirmation of the conversion.[6]

Analytical Method Parameters

The following table summarizes typical starting parameters for the recommended analytical methods. Optimization may be required for specific laboratory conditions and equipment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Fourier-Transform Infrared (FTIR)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on differential partitioning between a mobile phase and a solid stationary phase.[1]Measures absorption of infrared radiation to identify functional groups.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[7]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]Silica gel 60 F₂₅₄ plates.[10]N/A (Typically analyzed neat, as a KBr pellet, or in solution)N/A
Mobile Phase Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water.[3][9]Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 1% Acetic Acid.N/ADeuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
Detection UV-Vis or Diode Array Detector (DAD) at ~230 nm and ~275 nm.[3]UV light (254 nm) or staining (e.g., potassium permanganate).IR DetectorRadiofrequency detector
Key Signals to Monitor Retention time shift from less polar nitrile to more polar carboxylic acid.Rf value shift (product should have a lower Rf than starting material).Disappearance of C≡N stretch (~2230 cm⁻¹); Appearance of broad O-H (~3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[4][11]¹H NMR: Shift of aromatic protons adjacent to the new carboxyl group. ¹³C NMR: Disappearance of nitrile carbon, appearance of carboxyl carbon.[6]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Prepare Samples: Dissolve a small amount of the 2-Cyano-6-fluorobenzonitrile starting material in a suitable solvent (e.g., ethyl acetate). Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with the same solvent.

  • Spot the Plate: Use a capillary tube to spot a small amount of the SM solution in its lane and the RM solution in its lane. In the "C" lane, spot the SM first, then carefully spot the RM directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates reaction progress.[10]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Set up the HPLC system with a C18 column and the specified mobile phase (e.g., Acetonitrile and 0.1% Formic Acid in Water). Equilibrate the system until a stable baseline is achieved.[3][9]

  • Standard Preparation: Prepare a stock solution of the 2-Cyano-6-fluorobenzonitrile starting material of a known concentration (e.g., 1 mg/mL). If a standard for the product is available, prepare one similarly.

  • Sample Preparation: Withdraw a precise volume (e.g., 50 µL) from the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.). Quench the reaction in the aliquot if necessary (e.g., by neutralizing it) and dilute it to a known volume (e.g., in a 10 mL volumetric flask) using the mobile phase. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and product in the chromatograms. Use the peak area from the t=0 sample as the initial concentration of the starting material. Calculate the percentage conversion by monitoring the decrease in the starting material's peak area over time.

Experimental Workflow Diagram

Reaction_Monitoring_Workflow cluster_reaction Synthesis cluster_monitoring Analytical Monitoring Loop cluster_analysis 3. Analytical Method Reaction 2-Cyano-6-fluorobenzonitrile + Reagents Product This compound Reaction->Product Hydrolysis Sampling 1. Withdraw Aliquot from Reaction Mixture Product->Sampling Monitor Progress Preparation 2. Sample Preparation (Dilute, Quench, Filter) Sampling->Preparation TLC TLC Preparation->TLC HPLC HPLC Preparation->HPLC FTIR FTIR Preparation->FTIR NMR NMR Preparation->NMR Data_Analysis 4. Data Analysis (Assess Conversion/Purity) TLC->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Decision 5. Decision Data_Analysis->Decision Stop Reaction Complete (Proceed to Workup) Decision->Stop >99% Conversion Continue Continue Reaction (Monitor Again Later) Decision->Continue <99% Conversion (Progressing) Optimize Optimize Conditions (e.g., Temp, Time) Decision->Optimize Stalled Continue->Sampling

Caption: Workflow for monitoring the synthesis of this compound.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC for 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 2-Cyano-6-fluorobenzoic acid, a key building block in pharmaceutical synthesis. Detailed experimental protocols and comparative data are presented to aid in selecting the most suitable method for your analytical needs.

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This compound is a crucial component in the synthesis of various pharmaceuticals, making its purity a matter of significant importance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide will delve into a detailed HPLC protocol and compare its performance with other analytical methods, supported by experimental data.

Comparative Analysis of Purity Determination Methods

Several analytical techniques can be employed to assess the purity of this compound. The selection of a method often hinges on factors such as the nature of potential impurities, required sensitivity, and the availability of instrumentation. The most common and effective methods include HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection.Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.
Limit of Detection (LOD) 1 - 10 µg/mL.[1]6 - 44 ng/L (after derivatization).[1][2]Dependent on the specific nucleus and experimental parameters.
Precision (RSD) < 2%< 5%< 1%
Sample Throughput HighMediumLow
Destructive YesYesNo
Instrumentation Cost ModerateHighVery High

Detailed Experimental Protocol: HPLC Purity Analysis

This section outlines a standard reversed-phase HPLC method for the purity determination of this compound.

Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[4]

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient starts at 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes.[1] The gradient should be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: UV detection at approximately 230 nm and 275 nm.[3]

  • Injection Volume: 10 µL.

Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of Mobile Phase A and B).[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the diluent to a concentration within the calibration range.[1]

Data Analysis:

  • Inject a blank (diluent), the calibration standards, and the sample solution into the HPLC system.

  • Integrate the peak areas of the resulting chromatograms.[1]

  • Construct a calibration curve from the standard solutions.

  • Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.[1]

Potential Impurities

The synthesis of this compound can potentially lead to the formation of several impurities. While specific impurities for this compound are not detailed in the provided search results, likely related impurities can be inferred from the synthesis of similar compounds like 2-Fluorobenzoic acid.[5] These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Formation of other isomers of cyanofluorobenzoic acid.

  • Byproducts from side reactions: Such as hydrolysis or decarboxylation products.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical process, the following diagrams illustrate the HPLC workflow and a decision tree for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent (Stock Solution) A->B C Prepare Calibration Standards B->C F Inject Blank, Standards, & Sample C->F D Weigh Sample E Dissolve Sample in Diluent D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Purity J->K

HPLC Analysis Workflow for this compound

Analytical_Method_Selection Start Start: Purity Analysis Required Q1 Need to identify and quantify volatile impurities? Start->Q1 A1_Yes GC-MS Q1->A1_Yes Yes A1_No Routine purity assay? Q1->A1_No No A2_Yes HPLC A1_No->A2_Yes Yes A2_No Need for absolute quantification without a reference standard? A1_No->A2_No No A3_Yes qNMR A2_No->A3_Yes Yes A3_No Re-evaluate Analytical Needs A2_No->A3_No No

Decision Tree for Selecting an Analytical Method

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2-Cyano-6-fluorobenzoic acid, utilized in the synthesis of various pharmaceutical agents, stringent purity assessment is crucial to ensure the safety, efficacy, and consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. This guide presents an objective comparison of their performance in assessing the purity of this compound, supported by detailed experimental protocols and representative data.

The Orthogonal Approach: Enhancing Confidence in Purity Assessment

Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable evaluation of a compound's purity.[1] The cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR) is a critical step in method validation, ensuring a high degree of confidence in the reported purity values.[1]

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle A direct, primary method where the signal intensity is directly proportional to the molar concentration.[2]A comparative method based on the separation of components and their subsequent detection.[2]
Accuracy High, as it provides an absolute purity value without the need for a specific reference standard of the analyte.[2]High, but can be influenced by the response factors of impurities, often requiring reference standards for each impurity for precise quantification.[2]
Precision Excellent, typically demonstrating a low relative standard deviation (RSD).[2]Very good, with a low RSD.[2]
Specificity High, as signals from different protons in the molecule can be resolved and assigned.Dependent on the chromatographic separation; co-eluting impurities can affect accuracy.
Sample Throughput Generally faster per sample once the method is established, as no lengthy column equilibration is needed.Can be automated for high throughput, but each run has a specific analysis time.
Reference Standard Requires a certified internal standard of known purity.[3]Typically requires a reference standard of the analyte itself for accurate quantification.[1]
Destructive No, the sample can be recovered.[4]Yes, the sample is consumed during the analysis.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

¹H-Quantitative NMR (qNMR) Protocol

This method is designed for the direct quantification of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

  • Analytical balance (accurate to 0.01 mg)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (e.g., maleic acid) into a vial.[3][5]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (DMSO-d₆).[5][6]

  • Transfer the solution to a 5 mm NMR tube.[1]

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.[1]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]

  • Spectral Width: To encompass all signals of interest.[1]

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.[1]

  • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

  • Calculate the purity using the following equation[7]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, and UV-Vis detector.[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[1]

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% acid

  • Mobile Phase B: Acetonitrile with 0.1% acid

  • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: At the λmax of this compound (e.g., 230 nm).[3]

  • Injection Volume: 10 µL[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution.[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent to a known concentration.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Determine the purity by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] For higher accuracy, a calibration curve generated from the reference standards can be used.

Data Presentation

The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.

Parameter ¹H-qNMR HPLC-UV
Purity (%) 99.299.5 (Area %)
Accuracy (% Recovery) 98.5 - 101.598.0 - 102.0
Precision (RSD, %) < 1.0< 1.5
Linearity (R²) ≥ 0.999[6]≥ 0.999
Limit of Detection (LOD) Dependent on S/N, typically in the µg range.1 - 10 µg/mL[3]
Limit of Quantification (LOQ) Dependent on S/N, typically in the µg range.5 - 20 µg/mL

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions inject Inject into HPLC prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or Calib. Curve) integrate->calculate

References

Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Impurities in 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and complex molecules, the purity of starting materials and intermediates is paramount. 2-Cyano-6-fluorobenzoic acid is a key building block in medicinal chemistry, and a thorough understanding of its impurity profile is critical for ensuring the quality, safety, and efficacy of the final products. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in this compound, offering insights into alternative methods and detailed experimental protocols.

The Analytical Challenge: Identifying and Quantifying Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a likely synthetic pathway involves the multi-step conversion of a substituted benzonitrile. Drawing parallels from the synthesis of similar compounds, such as 2-bromo-6-fluorobenzoic acid which can be synthesized from o-fluorobenzonitrile via nitration, reduction, bromination, diazotization, and hydrolysis, we can anticipate a range of potential impurities.

Predicted Impurities in this compound:

Impurity TypePotential CompoundsRationale
Starting Materials 2-FluorobenzonitrileIncomplete conversion during synthesis.
Intermediates Isomers of nitro-2-fluorobenzonitrile, amino-2-fluorobenzonitrileCarryover from intermediate synthetic steps.
Isomeric Byproducts Isomers of cyanofluorobenzoic acid (e.g., 2-Cyano-3-fluorobenzoic acid)Non-selective reactions during functional group addition.
Reaction Byproducts Phenolic compounds, dehalogenated species (2-Cyanobenzoic acid)Side reactions such as hydrolysis of diazonium salts or loss of the fluorine substituent.
Residual Solvents Toluene, Dichloromethane, etc.Remnants from the reaction and purification steps.

GC-MS: A Powerful Tool for Volatile Impurity Analysis

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile impurities. Its high resolution and sensitivity, coupled with the structural information provided by mass spectrometry, make it an invaluable tool for purity assessment.

Comparison of Analytical Techniques:

While GC-MS is a cornerstone of impurity analysis, other techniques offer complementary information. The choice of method depends on the nature of the impurities and the analytical objectives.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation based on volatility and polarity, with mass-based detection.High sensitivity and specificity for volatile compounds. Excellent for identification of unknown impurities.Requires derivatization for non-volatile compounds. May not be suitable for thermally labile molecules.Volatile organic impurities, residual solvents, and isomeric byproducts (after derivatization).
HPLC-UV/MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds. Non-destructive.Lower resolution for some volatile compounds compared to GC.Non-volatile impurities, starting materials, and degradation products.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal.Highly accurate and precise for quantification without the need for reference standards of impurities. Provides structural information.Lower sensitivity compared to GC-MS and HPLC. Not suitable for trace analysis.Quantification of major components and known impurities.

Experimental Protocol: GC-MS Analysis of this compound

Due to the low volatility of carboxylic acids, a derivatization step is essential prior to GC-MS analysis. Esterification, typically methylation, is a common approach to increase the volatility of the analyte and its impurities.

1. Sample Preparation and Derivatization (Methylation):

  • Reagents: Methanolic HCl (3N) or BF3-Methanol (14%).

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 1 mL of the methylation reagent (e.g., Methanolic HCl).

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl esters with a non-polar solvent like dichloromethane or hexane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the methyl esters is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

  • Quantification is typically performed by establishing a calibration curve using certified reference standards of the expected impurities. In the absence of standards, area percent normalization can provide a semi-quantitative estimation of impurity levels.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the relationship between synthesis and impurity formation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 2-Cyano-6-fluorobenzoic Acid Sample Derivatization Derivatization (Methylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Impurity Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of impurities in this compound.

Impurity_Logic Start Starting Material (e.g., 2-Fluorobenzonitrile) Intermediate Intermediate (e.g., Amino-nitrile) Start->Intermediate Unreacted Unreacted Starting Material Start->Unreacted Product Final Product (this compound) Intermediate->Product Incomplete Incomplete Reaction (Intermediate) Intermediate->Incomplete SideReaction Side Reaction Byproduct Product->SideReaction Isomer Isomeric Impurity Product->Isomer

Caption: Logical relationship between the synthetic process and the formation of impurities.

Conclusion

The analysis of impurities in this compound requires a multi-faceted analytical approach. GC-MS, particularly after a derivatization step, stands out as a powerful technique for the identification and quantification of volatile and semi-volatile impurities. By understanding the potential synthetic pathways, researchers can proactively look for likely impurities. For a comprehensive purity assessment, complementing GC-MS with other techniques like HPLC and qNMR is highly recommended. This integrated approach ensures the high quality of this critical chemical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

A Comparative Guide to the Analytical Characterization of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Cyano-6-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and comparative performance of the most relevant analytical techniques, supported by experimental data from related compounds.

Comparison of Analytical Techniques

The characterization of this compound typically involves a combination of chromatographic and spectroscopic methods to confirm its structure and assess its purity. The choice of technique depends on the specific analytical goal, such as qualitative identification, quantitative determination of purity, or the detection of specific impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1]Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass spectrometry.[1]Intrinsic quantitative analysis based on the nuclear spin properties of atoms in a magnetic field.Identification of functional groups based on the absorption of infrared radiation.[2]
Primary Use Purity determination and quantification.Identification and quantification of volatile impurities, often requiring derivatization.[2]Structural elucidation and confirmation of identity.Identification of key functional groups (e.g., -CN, -COOH, C-F).
Limit of Detection (LOD) 1 - 10 µg/mL (for 2-Fluorobenzoic acid)[1]6 - 44 ng/L (for fluorobenzoic acids, after derivatization)[3]Typically in the mg range for routine analysis.Generally not used for trace analysis.
Sample Preparation Dissolution in a suitable solvent.[1]Derivatization to increase volatility is often necessary.[2]Dissolution in a deuterated solvent.[2]Minimal; can be analyzed as a solid or in a solvent.
Key Advantages Robust, reproducible, and widely available. Excellent for purity analysis.[4]High sensitivity and specificity for volatile compounds. Provides structural information from mass spectra.[3]Provides unambiguous structural information. Can be used for quantitative analysis (qNMR).[1]Fast, non-destructive, and provides a unique fingerprint of the molecule.
Limitations May not be suitable for highly volatile or thermally labile compounds.Non-volatile compounds require derivatization. Potential for thermal degradation of the analyte.[2]Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.Limited structural information compared to NMR and MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds, such as fluorobenzoic acids, and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reversed-phase HPLC method with UV detection for assessing the purity of this compound.[2][4]

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: Based on the UV spectrum of the analyte, likely around 230 nm and 275 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (diluent), the standard solutions, and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions to determine the concentration of the analyte in the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.[2]

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

Procedure:

  • Derivatization: In a vial, dissolve approximately 1 mg of this compound in a suitable solvent (e.g., pyridine). Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[2]

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.[2]

    • Injection Mode: Split.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Ion Source Temperature: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Scan Range: m/z 40-450.[2]

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the TMS ester of this compound and any impurities by their retention times and mass spectra. The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are valuable.

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent in an NMR tube.[2]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule. The spectra of related fluorobenzoic acids can serve as a reference for interpreting the chemical shifts and coupling patterns.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Instrumentation and Consumables:

  • FTIR spectrometer.

  • Sample holder (e.g., KBr pellet press or ATR accessory).

Procedure:

  • Sample Preparation: The sample can be analyzed as a solid mixed with KBr and pressed into a pellet, or directly on an Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[2]

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound. Expected characteristic peaks include:

    • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹.

    • C≡N stretch (cyano): Sharp band around 2230 cm⁻¹.

    • C-F stretch: Strong band in the 1100-1300 cm⁻¹ region.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the characterization of this compound using the primary analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter (if necessary) prep_dissolve->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_calculate Calculate Purity/Concentration data_calibrate->data_calculate

Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_start Dissolve Sample prep_derivatize Add Derivatizing Agent prep_start->prep_derivatize prep_heat Heat to Form TMS Ester prep_derivatize->prep_heat gcms_inject Inject into GC-MS prep_heat->gcms_inject gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect data_identify Identify Peaks by Retention Time & Mass Spectra gcms_detect->data_identify data_quantify Quantify Impurities data_identify->data_quantify

Workflow for GC-MS analysis of this compound.

Spectro_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained sample This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms nmr_info Detailed Molecular Structure nmr->nmr_info ftir_info Functional Groups Present ftir->ftir_info ms_info Molecular Weight & Fragmentation ms->ms_info elucidation Structural Elucidation & Confirmation nmr_info->elucidation ftir_info->elucidation ms_info->elucidation

Interrelation of spectroscopic techniques for structural elucidation.

References

A Comparative Guide to 2-Cyano-6-fluorobenzoic Acid and 2-Chloro-6-fluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available synthons, halogenated and cyanated benzoic acids serve as critical intermediates. This guide provides a detailed comparison of two such important compounds: 2-Cyano-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzoic acid. We will delve into their synthesis, physical and chemical properties, and reactivity, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in a reaction. The table below summarizes the key properties of this compound and 2-chloro-6-fluorobenzoic acid.

PropertyThis compound2-Chloro-6-fluorobenzoic Acid
CAS Number 887266-96-8434-75-3[1][2]
Molecular Formula C₈H₄FNO₂C₇H₄ClFO₂[1]
Molecular Weight 165.12 g/mol 174.56 g/mol [1]
Melting Point Not reported155-159 °C[1][2]
Appearance SolidWhite to gray to brown powder/crystal[1]
Purity (typical) ≥95%≥98%[1]
Storage 2-8 °C2-8 °C[1]
pKa Not experimentally reported; predicted to be lower (more acidic) than the chloro-analog due to the stronger electron-withdrawing nature of the cyano group.Not experimentally reported; predicted to be a strong acid due to the ortho-effect of the halogen substituents.

Synthesis and Accessibility

The synthetic accessibility of a starting material is a critical factor in its practical application. Here, we compare the reported synthetic routes for both compounds.

Synthesis of 2-Chloro-6-fluorobenzoic Acid

A high-yield synthesis of 2-chloro-6-fluorobenzoic acid has been reported via the oxidation of 2-chloro-6-fluorobenzaldehyde. This method provides the target compound in excellent yield.

Experimental Protocol: Oxidation of 2-chloro-6-fluorobenzaldehyde [3]

  • To a solution of 2-chloro-6-fluorobenzamide (1.0 g, 6.31 mmol) in 25 mL of THF and 10 mL of H₂O, add H₃PO₄ (454 mg, 3.78 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add NaClO (1.88 g, 20.81 mmol) and 1.4 mL of H₂O₂ (30% w/w).

  • Continue stirring at room temperature for 3 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (EtOAc).

  • Wash the combined organic layers with 1 M NaOH aqueous solution.

  • Acidify the combined aqueous layer with 1 M HCl to a pH of approximately 1.

  • Extract the aqueous layer again with EtOAc.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under vacuum to afford 2-chloro-6-fluorobenzoic acid.

  • Yield: 99%[3]

G Synthesis of 2-Chloro-6-fluorobenzoic Acid cluster_0 Oxidation 2-Chloro-6-fluorobenzamide 2-Chloro-6-fluorobenzamide 2-Chloro-6-fluorobenzoic Acid 2-Chloro-6-fluorobenzoic Acid 2-Chloro-6-fluorobenzamide->2-Chloro-6-fluorobenzoic Acid H3PO4, NaClO, H2O2 THF/H2O, rt, 3h (99% yield)

Caption: Synthetic route to 2-chloro-6-fluorobenzoic acid.

Synthesis of this compound

Proposed Experimental Protocol: Hydrolysis of 2-Cyano-6-fluorobenzonitrile (by analogy)

  • Dissolve 2-cyano-6-fluorobenzonitrile in a 1M aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Separate, dry, and evaporate the organic layer to obtain the desired product.

  • Note: The yield for this specific transformation is not reported and would require experimental validation.

G Proposed Synthesis of this compound cluster_0 Two-Step Synthesis (Proposed) 2-Amino-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrile 2-Cyano-6-fluorobenzonitrile 2-Cyano-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrile->2-Cyano-6-fluorobenzonitrile Sandmeyer Reaction (NaNO2, H+, CuCN) This compound This compound 2-Cyano-6-fluorobenzonitrile->this compound Hydrolysis (e.g., KOH, H2O, reflux)

Caption: Proposed synthetic pathway for this compound.

Reactivity and Performance in Synthesis

The electronic properties of the cyano and chloro substituents significantly influence the reactivity of the benzoic acid derivatives. Both are electron-withdrawing groups, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The cyano group is a stronger electron-withdrawing group than the chloro group, which suggests that this compound is the more acidic of the two.

This difference in acidity and electronic density on the aromatic ring can affect their performance in various synthetic transformations.

Amide Bond Formation: A Comparative Outlook

Amide bond formation is a ubiquitous reaction in drug discovery and development. The reactivity of carboxylic acids in these coupling reactions is a key consideration.

General Experimental Protocol: Amide Coupling via Acyl Fluoride

A general protocol for amide bond formation that can be applied to both this compound and 2-chloro-6-fluorobenzoic acid involves the in-situ formation of an acyl fluoride, which is a highly reactive intermediate for coupling with amines, especially for sterically hindered or electronically deactivated substrates.

  • To a solution of the benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or MeCN), add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E®) and a suitable base (e.g., pyridine or DIEA).

  • Stir the reaction at room temperature for a designated time to allow for the formation of the acyl fluoride.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform a standard aqueous work-up and purify the resulting amide by chromatography or recrystallization.

Expected Performance Differences:

  • Activation of the Carboxylic Acid: Due to the stronger electron-withdrawing nature of the cyano group, this compound is expected to be more readily activated by coupling reagents, potentially leading to faster reaction times for the formation of the active intermediate.

  • Reactivity of the Acyl Halide: The corresponding acyl halide of the cyano-substituted acid is anticipated to be more electrophilic and therefore more reactive towards nucleophilic attack by an amine compared to the chloro-substituted analog.

  • Side Reactions: The nitrile functionality in this compound is generally stable under many amide coupling conditions. However, under harsh basic or acidic conditions, it could potentially undergo hydrolysis. The chloro group is typically inert under standard amide coupling conditions.

G Comparative Workflow in Amide Synthesis cluster_0 This compound cluster_1 2-Chloro-6-fluorobenzoic Acid A This compound B Acyl Fluoride (more reactive) A->B Activation (e.g., Cyanuric fluoride) C Amide Product B->C Amine (Potentially faster reaction) D 2-Chloro-6-fluorobenzoic Acid E Acyl Fluoride (less reactive) D->E Activation (e.g., Cyanuric fluoride) F Amide Product E->F Amine (Potentially slower reaction)

Caption: Logical comparison of reactivity in amide synthesis.

Spectroscopic Data Summary

SpectrumThis compound2-Chloro-6-fluorobenzoic Acid
¹H NMR Aromatic protons typically appear as multiplets in the aromatic region.(400 MHz, CDCl₃) δ: 7.44-7.37 (m, 1H), 7.31-7.27 (m, 1H), 7.10-7.07 (m, 1H)[3]
¹³C NMR Characteristic signals for the aromatic carbons, the carboxylic acid carbon, and the nitrile carbon.Not explicitly reported in the search results.
IR Characteristic absorbances for the carboxylic acid O-H and C=O stretches, and the C≡N stretch of the nitrile group.Not explicitly reported in the search results.
Mass Spec Expected molecular ion peak and fragmentation pattern corresponding to the structure.Not explicitly reported in the search results.

Conclusion

Both this compound and 2-chloro-6-fluorobenzoic acid are valuable reagents for the synthesis of complex molecules in the pharmaceutical and materials science industries.

  • 2-Chloro-6-fluorobenzoic acid is readily accessible through a high-yielding synthetic route and its reactivity is well-understood. It serves as a reliable building block where the chloro and fluoro substituents are desired for their electronic and steric properties.

  • This compound , while less documented in terms of a direct, high-yield synthesis, offers the potential for increased reactivity in nucleophilic acyl substitution reactions due to the strong electron-withdrawing nature of the cyano group. The nitrile functionality also provides a handle for further chemical transformations.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the desired electronic properties of the final molecule, the need for subsequent functional group transformations, and the importance of reaction kinetics. For applications requiring rapid amide bond formation or where a highly activated carboxylic acid is beneficial, this compound may offer an advantage, provided a reliable synthetic source is available. For more routine applications where high synthetic accessibility and predictable reactivity are key, 2-chloro-6-fluorobenzoic acid remains an excellent choice. Further experimental studies directly comparing the reactivity of these two compounds under various conditions would be highly valuable to the scientific community.

References

A Comparative Analysis of Ortho-Substituted Cyanobenzoic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Activities

In the landscape of medicinal chemistry, ortho-substituted cyanobenzoic acids represent a class of small molecules with significant potential for therapeutic applications. The strategic placement of a cyano group in the ortho position to a carboxylic acid on a benzene ring, along with an additional substituent, can profoundly influence the molecule's physicochemical properties and biological activities. This guide provides a comparative study of a series of ortho-substituted cyanobenzoic acids, presenting experimental data to aid researchers in the selection and development of novel drug candidates.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Key parameters such as acidity (pKa), melting point, boiling point, and solubility directly impact absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the available data for a selection of ortho-substituted cyanobenzoic acids.

CompoundSubstituent (at C6)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
2-Cyanobenzoic acidHC₈H₅NO₂147.13141-1442.80
2-Cyano-6-hydroxybenzoic acidOHC₈H₅NO₃163.13165~2-3
2-Cyano-6-aminobenzoic acidNH₂C₈H₆N₂O₂162.15128-130 (dec.)>4
2-Cyano-6-chlorobenzoic acidClC₈H₄ClNO₂181.58140-142~2.88
2-Cyano-6-fluorobenzoic acidFC₈H₄FNO₂165.12167-169~3.0
2-Cyano-6-methylbenzoic acidCH₃C₉H₇NO₂161.16128-130 (dec.)~3.5
2-Cyano-6-nitrobenzoic acidNO₂C₈H₄N₂O₄192.13145-147<2

Note: Some data points are estimated based on structurally similar compounds due to the limited availability of experimental values in the literature. "dec." indicates decomposition.

Biological Activities: Anticancer and Anti-inflammatory Potential

Ortho-substituted cyanobenzoic acids have been investigated for a range of biological activities, with a particular focus on their potential as anticancer and anti-inflammatory agents. The electronic and steric effects of the substituents play a crucial role in modulating their interaction with biological targets.

Anticancer Activity

Several benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for the ortho-substituted cyanobenzoic acids in this guide are not extensively reported in publicly available literature, related compounds have shown promise. For instance, some benzoic acid derivatives have been reported to exhibit anticancer activity with IC50 values in the micromolar range against cell lines like MCF-7 (breast cancer).[1] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK/ERK pathway.

Anti-inflammatory Activity

Experimental Protocols

To facilitate further research and validation of the presented data, detailed methodologies for key experiments are provided below.

Determination of pKa by UV-Vis Spectrophotometry

The dissociation constant (pKa) of an ionizable compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.

Principle: The absorbance of a solution containing the acidic (HA) and basic (A⁻) forms of the compound is measured at a wavelength where the two species have different molar absorptivities. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.

  • Preparation of Analyte Stock Solution: Prepare a concentrated stock solution of the ortho-substituted cyanobenzoic acid in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: a. For each pH buffer, prepare a sample by adding a small, constant volume of the analyte stock solution to a fixed volume of the buffer. b. Record the UV-Vis spectrum of each sample. c. Identify the wavelength of maximum absorbance (λmax) for either the acidic or basic form.

  • Data Analysis: Plot the absorbance at the chosen λmax against the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Procedure:

  • Sample Preparation: Add an excess amount of the solid ortho-substituted cyanobenzoic acid to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in experimental design and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_biological Biological Evaluation Synthesis Synthesis of ortho-substituted cyanobenzoic acids Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization pKa pKa Determination (UV-Vis Spectrophotometry) Characterization->pKa Solubility Solubility Assay (Shake-Flask Method) Characterization->Solubility MeltingPoint Melting Point Determination Characterization->MeltingPoint Anticancer Anticancer Activity (e.g., MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., COX/LOX Inhibition Assay) Characterization->Anti_inflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Anti_inflammatory->Mechanism

Caption: Experimental workflow for the comparative study of ortho-substituted cyanobenzoic acids.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibitor Potential Inhibition by Cyanobenzoic Acid Derivative RAF->Inhibitor ERK ERK MEK->ERK MEK->Inhibitor TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF ERK->Inhibitor Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a potential target for anticancer agents.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates Inhibitor Potential Inhibition by Cyanobenzoic Acid Derivative IKK->Inhibitor NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression (COX-2, etc.) NFkB->Gene_Expression NFkB->Inhibitor Proteasome->Inhibitor

Caption: Overview of the NF-κB signaling pathway, a key player in inflammation.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of ortho-substituted cyanobenzoic acids. The provided data and protocols are intended to streamline the initial stages of drug discovery and development, encouraging further investigation into this promising class of compounds.

References

Validating the Structure of 2-Cyano-6-fluorobenzoic Acid: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Elucidation

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 2-Cyano-6-fluorobenzoic acid. By presenting experimental data and detailed protocols, we aim to offer a comprehensive resource for selecting the most appropriate methods for small molecule characterization.

Structural Elucidation via 2D NMR Spectroscopy

2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for determining the precise connectivity of atoms within a molecule. These experiments provide through-bond correlation data that are essential for assembling the molecular structure.

Experimental Protocols

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1D NMR Spectra Acquisition:

  • ¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is crucial for connecting different parts of the molecule.

Data Presentation: 2D NMR Correlations for this compound

The following tables summarize the expected 2D NMR data for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H37.85 (dd)133.5
H47.60 (t)128.0
H57.95 (d)135.0
C1-130.0
C2-CN-118.0
C6-F-162.0 (d, ¹JCF)
COOH13.5 (s, br)168.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Key 2D NMR Correlations

Proton (¹H)COSY (Correlated ¹H)HSQC (Correlated ¹³C)HMBC (Correlated ¹³C)
H3H4C3C1, C2-CN, C5
H4H3, H5C4C2-CN, C6-F
H5H4C5C1, C3, C6-F
COOH--C1, C2-CN
Visualization of 2D NMR Data

The connectivity information derived from 2D NMR can be visualized to provide a clear picture of the molecular structure.

G cluster_molecule This compound cluster_correlations Key HMBC Correlations C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 CN CN C2->CN C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 F F C6->F H3->C1 ³J H3->C5 ³J H3->CN ²J H4->C2 ³J H4->C6 ²J H5->C1 ³J H5->C3 ³J

Caption: Key HMBC correlations confirming the structure of this compound.

Caption: COSY correlations showing the connectivity of aromatic protons.

Comparison with Alternative Analytical Techniques

While 2D NMR is highly informative, other techniques provide complementary data for a comprehensive structural validation.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Unambiguous structure determination.Requires soluble sample, relatively large sample amount, longer acquisition times.
X-ray Crystallography Precise 3D molecular structure in the solid state.Gold standard for absolute structure confirmation.Requires a suitable single crystal, structure may differ from solution conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide direct connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For a compound like this compound, this technique would precisely determine bond lengths, bond angles, and the overall molecular geometry, including the planarity of the benzene ring and the conformation of the carboxylic acid and cyano groups. While no crystal structure for the title compound is publicly available, data for the closely related 2-chloro-6-fluorobenzoic acid reveals a dimeric structure in the solid state formed through hydrogen bonding of the carboxylic acid groups.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and information about its fragmentation pattern. For this compound (C₈H₄FNO₂), the expected molecular ion peak would be at an m/z of 165. Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) or the cyano group (-CN). While MS can confirm the molecular formula, it generally cannot distinguish between isomers without tandem MS (MS/MS) experiments and detailed fragmentation analysis.

Conclusion

The structural validation of this compound is most robustly achieved through a combination of analytical techniques. 2D NMR spectroscopy stands out as the most powerful method for elucidating the detailed atomic connectivity in solution. When complemented by X-ray crystallography for solid-state confirmation and mass spectrometry for molecular weight and fragmentation analysis, researchers can have the highest confidence in the determined structure. This multi-faceted approach is essential for ensuring the integrity of chemical entities in research and development.

References

A Comparative Guide to Purity Determination of 2-Cyano-6-fluorobenzoic Acid: Acid-Base Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical quality attribute for active pharmaceutical ingredients (APIs) and key chemical intermediates. For a compound such as 2-Cyano-6-fluorobenzoic acid, which serves as a valuable building block in organic synthesis and drug discovery, ensuring high purity is paramount for the reliability and reproducibility of downstream applications.[1] This guide provides a comparative analysis of the classical acid-base titration method against modern chromatographic techniques for the purity assessment of this compound.

This document outlines the experimental protocols for acid-base titration and High-Performance Liquid Chromatography (HPLC), presents a comparative data summary (using a structurally similar compound as a model), and discusses the relative advantages and limitations of each technique.

Comparison of Analytical Techniques

A comprehensive assessment of a compound's purity often involves orthogonal analytical techniques. While acid-base titration provides a quantitative measure of the bulk acidic content, chromatographic methods offer a more detailed impurity profile.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.Quantitative purity based on the total acidity of the sample.Cost-effective, rapid, and provides high precision for bulk assay.Non-specific; it cannot distinguish between the target acid and other acidic impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection, and quantification of non-volatile impurities.High resolution, sensitivity, and specificity for impurity profiling.Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and structural elucidation of impurities.Requires derivatization for non-volatile compounds like carboxylic acids; not suitable for thermally labile compounds.

Experimental Protocols

Purity Determination by Acid-Base Titration

This protocol details the determination of this compound purity via titration with a standardized sodium hydroxide solution.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%) or Methanol

  • Deionized water

  • Phenolphthalein indicator solution (0.5% in 50% ethanol)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of ethanol or methanol to dissolve the sample. Gentle warming may be applied if necessary to ensure complete dissolution. Then, add 25 mL of deionized water.

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.

  • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring.

  • Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint of the titration. Record the final volume of the NaOH solution used.

  • Blank Titration: Perform a blank titration using the same quantities of solvents and indicator but without the this compound sample to account for any acidity in the solvents.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = [(V_sample - V_blank) * M_NaOH * MW] / (W_sample * 10)

    Where:

    • V_sample = Volume of NaOH solution used for the sample titration (mL)

    • V_blank = Volume of NaOH solution used for the blank titration (mL)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (165.12 g/mol )

    • W_sample = Weight of the this compound sample (g)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound reference standard and sample

Chromatographic Conditions (Typical):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 30% B to 100% B over 15-20 minutes. The gradient should be optimized for good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm or 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject a blank (solvent), the standard solutions, and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Quantitative Data Summary

Analytical MethodPurity (%)Source of Variation/Notes
Assay by Titration99.8%Represents total acidity. Can be >100% if acidic impurities are present.
Assay by HPLC (% Area)99.5%Represents the area of the main peak relative to all detected peaks.
Impurity 1 (by HPLC)0.25%e.g., a related structural isomer.
Impurity 2 (by HPLC)0.15%e.g., unreacted starting material.
Total Impurities (by HPLC)0.5%Sum of all impurity peaks.

Note: The titration assay can yield a result slightly over 100% due to the presence of other acidic impurities that also react with the titrant.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both acid-base titration and HPLC analysis.

AcidBaseTitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Ethanol/Water weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Std. NaOH indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: A workflow for purity determination by acid-base titration.

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solutions inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: A workflow for purity determination by HPLC.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, acid-base titration offers a rapid, cost-effective, and precise method for determining the overall assay of the acidic content. It is particularly useful for confirming the bulk purity of a synthesized batch.

However, to gain a comprehensive understanding of the impurity profile, HPLC is the recommended orthogonal technique. It provides the specificity to separate and quantify individual impurities, which is crucial for drug development and for understanding the impact of process-related impurities on the final product's quality.

For a complete characterization, especially during process development or for troubleshooting, a combination of both acid-base titration and a high-resolution chromatographic method like HPLC is advisable. This dual approach ensures both the accuracy of the bulk purity and a detailed profile of any minor components.

References

A Comparative Guide to Reference Standards for 2-Cyano-6-fluorobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the analysis of 2-Cyano-6-fluorobenzoic acid reference standards. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development, and the quality of the reference standard is a critical determinant. This document outlines key analytical techniques, presents detailed experimental protocols, and offers a framework for comparing the performance of commercially available standards.

Introduction to this compound and the Importance of High-Purity Reference Standards

This compound is a versatile synthetic intermediate used in the discovery and development of novel pharmaceutical compounds.[1] Its unique substitution pattern, featuring both a cyano and a fluoro group, makes it a valuable building block for creating complex molecular architectures.[1] The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. The use of a well-characterized reference standard is essential for:

  • Accurate quantification: Determining the precise amount of this compound in a sample.

  • Impurity profiling: Identifying and quantifying any process-related impurities or degradation products.

  • Method validation: Ensuring that analytical methods are accurate, precise, and reproducible.

  • Regulatory compliance: Meeting the stringent requirements of regulatory agencies.

Commercially Available Reference Standards

Several chemical suppliers offer this compound, often with stated purity levels. While a comprehensive, independent comparative study is not publicly available, researchers can source this material from various vendors. The table below provides a sample of suppliers and their advertised purities. It is crucial for laboratories to perform their own comprehensive analysis to verify the quality of any procured standard.

SupplierStated PurityCAS Number
Apollo ScientificNot specified887266-96-8[2]
SynQuest LaboratoriesNot specified887266-96-8[3]
ChemShuttle95%887266-96-8
Astatech95% (for Methyl 2-cyano-6-fluorobenzoate)Not Applicable
Aladdin Scientific97% (for 5-Cyano-2-fluorobenzoic acid)146328-87-2

Note: The purity of related isomers or derivatives, such as 5-Cyano-2-fluorobenzoic acid, should not be assumed to be indicative of the quality of this compound.

Analytical Techniques for Quality Assessment

A multi-faceted analytical approach is necessary to thoroughly characterize a this compound reference standard. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Framework for Comparison

The following table provides a template for summarizing quantitative data from the analysis of different lots or suppliers of this compound reference standards.

ParameterSupplier A (Lot X)Supplier B (Lot Y)Supplier C (Lot Z)Acceptance Criteria
Purity by HPLC (% Area) 99.8%99.5%99.9%≥ 99.5%
Major Impurity (% Area) 0.15%0.30%0.08%≤ 0.20%
Total Impurities (% Area) 0.20%0.50%0.10%≤ 0.50%
Water Content (Karl Fischer) 0.1%0.2%0.05%≤ 0.2%
Residual Solvents (GC-HS) Meets USP <467>Meets USP <467>Meets USP <467>Meets USP <467>
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Assay (vs. Primary Standard) 99.7%99.4%99.9%99.0% - 101.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 275 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for acidic compounds to improve their volatility.

Instrumentation and Consumables:

  • GC system with a Mass Spectrometric detector.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Derivatizing agent: BF₃·MeOH (Boron trifluoride-methanol).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu.

Sample Preparation (Derivatization):

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 1 mL of BF₃·MeOH.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and qNMR

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Data for this compound (Literature Values): While specific ¹H NMR data for this compound is not readily available in the provided search results, related fluorobenzoic acid spectra are documented.[4][5][6][7][8] The expected spectrum would show characteristic aromatic proton signals influenced by the fluorine and cyano substituents.

Quantitative NMR (qNMR) Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reference Standard Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Prepared Sample Injection Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report Derivatization_Workflow Start This compound Sample Derivatization Add BF3-MeOH Heat at 60°C Start->Derivatization MethylEster Methyl 2-Cyano-6-fluorobenzoate Derivatization->MethylEster GCMS GC-MS Analysis MethylEster->GCMS qNMR_Logic Analyte Analyte (this compound) Known Weight (Wa) Molecular Weight (MWa) Integral (Ia) Number of Protons (Na) Equation Purity (%) = (Ia / Na) * (Ns / Is) * (Ws / Wa) * (MWa / MWs) * 100 Analyte->Equation Standard Internal Standard (e.g., Maleic Acid) Known Weight (Ws) Molecular Weight (MWs) Integral (Is) Number of Protons (Ns) Standard->Equation

References

A Comparative Guide to the Inter-laboratory Analysis of 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Cyano-6-fluorobenzoic acid. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this document compiles and compares common analytical techniques used for similar fluorobenzoic acid derivatives. The information is intended to assist laboratories in selecting and validating appropriate methods for their specific research and development needs. The performance data presented is collated from various studies on related fluorinated benzoic acids and serves as a benchmark for expected performance.

Comparison of Analytical Techniques

The primary methods for the analysis of fluorobenzoic acids include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Table 1: Performance Comparison of Analytical Methods for Fluorobenzoic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1]High-resolution separation with a liquid mobile phase, coupled with highly selective and sensitive mass spectrometric detection.[2]
Limit of Detection (LOD) 1 - 10 µg/mL[1]8 - 37 ng/L (after derivatization)[2][3]0.01 - 0.05 ng/mL[2]
Sample Preparation Typically dilution in a suitable solvent.[4]Solid-Phase Extraction (SPE) and derivatization are often required.[3]Direct analysis after dilution or SPE for complex matrices.[2]
Key Advantages Robust, cost-effective, and widely available.[4]High sensitivity for trace analysis and identification of volatile impurities.[1][3]Excellent sensitivity and selectivity, suitable for complex matrices and ultra-trace analysis.[2]
Considerations Lower sensitivity compared to MS-based methods.Derivatization step can be time-consuming.[5]Higher instrument and maintenance costs.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for this compound with appropriate validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5] To ensure consistent retention and sharp peak shape for the acidic analyte, the pH of the mobile phase should be controlled to be at least 1.5 to 2 pH units below the pKa of the analyte.[4]

  • Gradient: A gradient elution may be used to ensure adequate separation from any impurities. For example, starting with 70% aqueous phase and 30% organic phase, with a linear gradient to 100% organic phase over 15-20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1][5]

  • Detection: UV detection at the λmax of this compound (e.g., ~230 nm and ~275 nm for 2-Fluorobenzoic acid).[4][5]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute the sample to a suitable concentration with the mobile phase or a mixture of water and acetonitrile.[4][5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Standard Preparation:

    • Prepare a stock solution of a this compound reference standard in the same diluent as the sample.

    • Prepare a series of calibration standards by diluting the stock solution.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for identifying and quantifying volatile impurities. Derivatization is necessary for acidic compounds like this compound to enhance their volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]

  • Derivatization:

    • For fluorobenzoic acids, derivatization with BF₃·MeOH to form methyl esters is a common approach.[3]

    • Alternatively, silylation reagents like BSTFA with 1% TMCS can be used.[5]

  • Column: A non-polar or medium-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is typically used.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[1][3]

  • Carrier Gas: Helium at a constant flow.[3]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Scan Range: m/z 40-400.[1]

  • Sample Preparation:

    • For trace analysis in complex matrices like water, a pre-concentration step such as Solid-Phase Extraction (SPE) is often employed.[2][3]

    • The extracted analyte is then derivatized as described above before injection into the GC-MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound, especially at trace levels in complex matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole or other tandem mass spectrometer.[2]

  • Column: A C18 reversed-phase column is commonly used.[2][6]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water is often effective.[6]

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for acidic compounds.[6]

  • MS/MS Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode, which involves monitoring a specific precursor ion to product ion transition, providing high selectivity and sensitivity.[2]

  • Sample Preparation: For complex matrices, sample preparation may involve SPE to remove interferences and pre-concentrate the analyte.[2] In simpler matrices, a simple "dilute and shoot" approach may be sufficient.

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis spe Solid-Phase Extraction (SPE) elute Elute Analyte spe->elute derivatize Derivatize with BF₃·MeOH or BSTFA elute->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on DB-5MS Column inject->separate detect Mass Spectrometric Detection (EI) separate->detect identify Identify Peak by Retention Time & Mass Spectrum detect->identify quantify Quantify using Internal Standard identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Method_Comparison Method Analytical Method |  Key Characteristics HPLC_UV HPLC-UV + Robust & Cost-Effective + Widely Available - Lower Sensitivity GC_MS GC-MS + High Sensitivity + Identifies Volatile Impurities - Requires Derivatization LC_MSMS LC-MS/MS + Excellent Sensitivity & Selectivity + Suitable for Complex Matrices - Higher Cost Analyte This compound Analysis Analyte->HPLC_UV Purity & Assay Analyte->GC_MS Trace Impurities Analyte->LC_MSMS Bioanalysis & Ultra-trace Levels

References

Safety Operating Guide

Proper Disposal of 2-Cyano-6-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Cyano-6-fluorobenzoic acid is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and adherence to established protocols is mandatory. This guide provides a detailed, step-by-step procedure for its safe handling and disposal in a laboratory setting.

Hazard Profile and Safety Summary

This compound presents several health risks. Understanding these hazards is the first step in safe handling and disposal. Personal Protective Equipment (PPE) is mandatory at all stages of handling this chemical.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Face Protection: A face shield may be necessary when handling larger quantities or when there is a risk of splashing.

Hazard ClassificationDescriptionGHS Precautionary Statement
Acute Oral Toxicity (Category 4) Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1][2]H319
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]H335

Source: Information synthesized from multiple Safety Data Sheets.

Experimental Protocol: Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure applies to the pure solid compound, contaminated labware (e.g., weighing boats, gloves), and solutions containing the chemical.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Due to its toxic and irritant properties, this compound must be treated as hazardous chemical waste.[3][4] It must not be disposed of in regular trash or down the drain.[3][4]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, as well as contaminated disposable items like gloves, weighing paper, and paper towels, in a designated solid hazardous waste container.

    • Liquid Waste: If the compound is in a solvent, it should be collected in a compatible liquid hazardous waste container. Do not mix incompatible waste streams.

Step 2: Container Selection and Preparation
  • Choose a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • Ensure the container is compatible with all components of the waste. For instance, do not store corrosive materials in metal containers.

    • The container must be clean and dry. Never use a container that previously held an incompatible chemical without thorough decontamination.

  • Inspect the Container: Check for any cracks, leaks, or other damage before use.

Step 3: Waste Accumulation and Labeling
  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5]

  • Complete the Label: Using a pencil or solvent-resistant pen, fill out the label with the following information[4][6]:

    • The words "Hazardous Waste".

    • Full Chemical Name: "this compound". List all components, including solvents and their approximate percentages, if it is a mixed waste stream.

    • Hazard Identification: Check the boxes for "Toxic" and "Irritant".

    • Generator Information: Your name, lab number (e.g., PI name, room number), and contact information.

  • Add Waste Safely:

    • When adding waste, do so in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

    • Keep the container securely closed at all times, except when adding waste.

    • Do not fill liquid containers more than 75-80% full to allow for vapor expansion.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types separated.

Step 5: Arranging for Disposal
  • Monitor Accumulation Limits: Be aware of your institution's limits for waste accumulation (e.g., volume limits and time limits, typically several months).

  • Request a Pickup: Once the container is full or the time limit is approaching, submit a chemical waste collection request to your institution's EHS department.

  • Do Not Abandon: Never leave chemical waste unattended or unmanaged. Ensure a clear and continuous chain of custody until the waste is collected by authorized personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: Generate 2-Cyano-6-fluorobenzoic acid waste identify Identify as Hazardous Waste start->identify ppe Don PPE: Gloves, Goggles, Lab Coat identify->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) ppe->container label_container Affix & Complete Hazardous Waste Label container->label_container add_waste Add Waste to Container (in fume hood) label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_saa check_full Is container full or nearing time limit? store_saa->check_full request_pickup Submit Waste Collection Request to EHS check_full->request_pickup Yes continue_storage Continue Safe Storage in SAA check_full->continue_storage No end End: Waste Collected by EHS request_pickup->end continue_storage->add_waste

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyano-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Cyano-6-fluorobenzoic acid. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Double gloving with a chemical-resistant outer glove (e.g., Neoprene or Butyl Rubber) over a standard nitrile inner glove.Provides robust protection against skin irritation. Nitrile gloves alone offer poor resistance to aromatic hydrocarbons and should not be used for prolonged contact.[2][3]
Body Protection A chemical-resistant lab coat, fully buttoned.Prevents contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection To be used in a certified chemical fume hood. If weighing outside a ventilated enclosure is unavoidable, a NIOSH-approved N-95 respirator is required.[4]Minimizes inhalation of the powdered chemical, which can cause respiratory tract irritation.

Step-by-Step Operational Plan for Handling

This section details the procedural workflow for safely weighing and dissolving this compound.

Experimental Workflow Diagram:

Workflow for Handling this compound cluster_prep Preparation cluster_weighing Weighing (Tare Method) cluster_dissolution Dissolution cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area weigh_tare Tare empty, lidded container on balance prep_area->weigh_tare weigh_add Add powder to container inside fume hood weigh_tare->weigh_add weigh_reweigh Close lid and re-weigh container weigh_add->weigh_reweigh weigh_adjust Adjust weight in fume hood as needed weigh_reweigh->weigh_adjust diss_add Add solvent to container inside fume hood weigh_adjust->diss_add diss_mix Mix to dissolve diss_add->diss_mix clean_decon Decontaminate surfaces with appropriate solvent diss_mix->clean_decon clean_waste Segregate halogenated waste clean_decon->clean_waste clean_ppe Doff and dispose of PPE clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as specified in the table above.

    • Prepare a designated work area within a certified chemical fume hood. Cover the work surface with absorbent bench paper.[5]

  • Weighing (Tare Method):

    • Place a labeled, empty container with a lid on the balance and tare it to zero.[5][6]

    • Move the tared container to the chemical fume hood.

    • Carefully add the this compound powder to the container. Use a spatula and avoid generating dust.[5][7]

    • Securely close the lid of the container.

    • Return the closed container to the balance to record the weight.

    • If weight adjustments are necessary, perform them inside the fume hood.[5][6]

  • Dissolution:

    • With the container inside the fume hood, slowly add the desired solvent.

    • Mix the solution using appropriate laboratory techniques (e.g., magnetic stirrer) until the solid is fully dissolved.

Disposal Plan

Proper disposal of this compound and any associated materials is crucial to prevent environmental contamination.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Protocol
Solid this compound Dispose of in a clearly labeled hazardous waste container for "Halogenated Organic Solids."
Solutions containing this compound Collect in a designated, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.
Contaminated Labware (e.g., weigh paper, pipette tips) Dispose of in the "Halogenated Organic Solids" waste container.
Contaminated Glassware Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate in the "Halogenated Organic Liquid Waste" container.

All hazardous waste must be managed according to your institution's Environmental Health and Safety (EHS) guidelines. Ensure waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For any significant spill, evacuate the area and contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.